molecular formula C26H27N5O3 B591691 ent-Entecavir-di-o-benzyl Ether CAS No. 1354695-82-1

ent-Entecavir-di-o-benzyl Ether

Katalognummer: B591691
CAS-Nummer: 1354695-82-1
Molekulargewicht: 457.534
InChI-Schlüssel: KROVOOOAPHSWCR-YPAWHYETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ent-Entecavir-di-o-benzyl Ether, also known as Ent-Entecavir-di-o-benzyl Ether, is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
BenchChem offers high-quality ent-Entecavir-di-o-benzyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-Entecavir-di-o-benzyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROVOOOAPHSWCR-YPAWHYETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to ent-Entecavir-di-o-benzyl Ether: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Entecavir Synthesis

Entecavir, a potent antiviral agent against the Hepatitis B virus, stands as a testament to the ingenuity of modern medicinal chemistry. Its complex carbocyclic nucleoside structure, however, presents significant synthetic challenges. This guide delves into a critical, yet often overlooked, cornerstone of its synthesis: ent-Entecavir-di-o-benzyl Ether . This key intermediate, the enantiomer of the di-O-benzyl protected form of Entecavir, is pivotal in ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). Understanding its structure, the rationale behind its formation, and its physicochemical properties is paramount for any professional involved in the research and development of Entecavir or related antiviral compounds. This document provides a comprehensive overview, from the fundamental principles of its synthesis to detailed analytical methodologies, offering field-proven insights for the discerning scientist.

Molecular Structure and Stereochemical Significance

Chemical Name: 2-Amino-1,9-dihydro-9-((1R,3S,4R)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one

CAS Number: 1354695-82-1

Molecular Formula: C₂₆H₂₇N₅O₃

Molecular Weight: 457.52 g/mol

The "ent-" prefix in the name signifies that this molecule is the enantiomer of the corresponding di-o-benzyl ether of Entecavir. Entecavir itself possesses the (1S,3R,4S) stereochemistry, which is crucial for its biological activity.[1] Consequently, ent-Entecavir-di-o-benzyl ether has the (1R,3S,4R) configuration. The synthesis of Entecavir often involves the creation of a racemic or diastereomeric mixture of intermediates. The separation of these stereoisomers can be challenging, and thus, enantioselective synthetic routes are highly desirable.[2][3] The formation and isolation of specific enantiomeric intermediates like ent-Entecavir-di-o-benzyl ether are critical steps in these synthetic strategies.

The two benzyl ether groups serve as protecting groups for the primary and secondary hydroxyl functions on the cyclopentyl ring. The selection of benzyl ethers is strategic due to their stability under a wide range of reaction conditions and their susceptibility to cleavage under specific, mild conditions, most commonly catalytic hydrogenolysis.[4][5][6] This allows for the unmasking of the hydroxyl groups at a late stage in the synthesis, preventing unwanted side reactions during the construction of the core structure and the coupling with the purine base.

Physicochemical Properties

While specific experimental data for ent-Entecavir-di-o-benzyl Ether is not extensively published in readily accessible literature, its properties can be inferred from its structure and data available for related compounds.

PropertyExpected Value/CharacteristicRationale/Reference
Appearance White to off-white solidTypical for purified organic compounds of this nature.
Solubility Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF); Insoluble in water.The presence of two non-polar benzyl groups and the large carbon skeleton drastically reduces aqueous solubility compared to the final drug, Entecavir, which is slightly soluble in water.[1]
Melting Point Expected to be a crystalline solid with a defined melting point.The rigid structure and potential for intermolecular interactions suggest a solid state at room temperature.
Chromatographic Behavior Non-polar; expected to have a longer retention time on reverse-phase HPLC columns compared to Entecavir.The benzyl groups increase the hydrophobicity of the molecule.

Synthesis and Purification: A Strategic Approach

The synthesis of ent-Entecavir-di-o-benzyl Ether is an integral part of the overall synthesis of Entecavir. The general strategy involves three key stages:

  • Enantioselective synthesis of the chiral cyclopentyl core.

  • Protection of the hydroxyl groups as benzyl ethers.

  • Coupling of the protected cyclopentyl moiety with a suitable purine base.

Below is a detailed, representative protocol synthesized from various published strategies.[2][3][7][8][9]

Experimental Protocol: Synthesis of ent-Entecavir-di-o-benzyl Ether

Part A: Synthesis of the Chiral Cyclopentanol Intermediate

The synthesis often commences from a readily available chiral starting material, such as D-ribose, to establish the desired stereochemistry early on.[10] A key intermediate is the chiral cyclopentanol with the correct stereoconfiguration.

Part B: Benzyl Ether Protection

Causality Behind Experimental Choices: The hydroxyl groups of the cyclopentanol intermediate are protected as benzyl ethers to prevent their interference in the subsequent coupling reaction and other transformations. Sodium hydride is a strong base that effectively deprotonates the hydroxyl groups to form alkoxides, which then readily react with benzyl bromide in a Williamson ether synthesis.[5]

  • Dissolve the chiral cyclopentanol intermediate in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. (Typically 2.2-2.5 equivalents are used).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude di-o-benzyl protected cyclopentanol.

Part C: Coupling with the Purine Base (Mitsunobu Reaction)

Causality Behind Experimental Choices: The Mitsunobu reaction is a powerful method for coupling a primary or secondary alcohol with a nucleophile, in this case, a protected guanine derivative.[2][8] It proceeds with inversion of stereochemistry at the alcohol carbon, which must be accounted for in the overall synthetic design. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) are the classic reagents for this transformation.

  • Dissolve the di-o-benzyl protected cyclopentanol, a suitably protected guanine derivative (e.g., N²-acetyl-6-O-benzylguanine), and triphenylphosphine (TPP) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DEAD or DIAD dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

Purification Protocol

Self-Validating System: The purification of ent-Entecavir-di-o-benzyl Ether is typically achieved by flash column chromatography on silica gel. The non-polar nature of the compound allows for the use of a solvent system with a low polarity, such as a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by TLC and HPLC to ensure the removal of unreacted starting materials and reaction byproducts.

  • Load the crude product onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain ent-Entecavir-di-o-benzyl Ether as a solid.

Deprotection to ent-Entecavir

The final step in the synthesis of ent-Entecavir from its di-o-benzyl ether protected precursor is the removal of the benzyl groups.

Experimental Protocol: Catalytic Hydrogenolysis

Authoritative Grounding: Catalytic hydrogenolysis is the most common and efficient method for the deprotection of benzyl ethers.[4][5][6] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction is typically carried out under an atmosphere of hydrogen gas.

  • Dissolve ent-Entecavir-di-o-benzyl Ether in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude ent-Entecavir.

  • The crude product can be further purified by recrystallization.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of ent-Entecavir-di-o-benzyl Ether.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this non-polar intermediate.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reverse-phase separation of non-polar to moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and WaterA gradient elution is necessary to effectively separate the non-polar product from any more polar impurities.[11][12][13]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe purine ring system of the molecule strongly absorbs UV light at this wavelength.
Expected Retention Time Significantly longer than EntecavirDue to the increased hydrophobicity from the benzyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation.

  • ¹H NMR: Expected signals would include aromatic protons from the two benzyl groups and the purine ring, methylene protons of the benzyl groups, and aliphatic protons of the cyclopentyl ring.[14][15][16][17]

  • ¹³C NMR: Will show characteristic signals for the aromatic carbons, the benzylic carbons, the carbons of the cyclopentyl ring, and the purine core.[14][15][16][17]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 458.5.

  • Fragmentation Pattern: Common fragmentation would involve the loss of benzyl groups or cleavage of the cyclopentyl ring.[18][19][20][21]

Logical and Experimental Workflows

Synthetic Pathway and Deprotection

G A Chiral Cyclopentanol Intermediate B ent-Entecavir-di-o-benzyl Ether A->B  NaH, BnBr C ent-Entecavir B->C  H₂, Pd/C (Catalytic Hydrogenolysis) D Protected Guanine Derivative D->B  Mitsunobu Reaction (TPP, DEAD/DIAD)

Caption: Synthetic workflow from the chiral intermediate to ent-Entecavir.

Analytical Validation Workflow

G A Synthesized ent-Entecavir- di-o-benzyl Ether B Purity Assessment (HPLC) A->B C Structural Confirmation (NMR, MS) A->C D Pure and Characterized Intermediate B->D C->D

Caption: Analytical workflow for the validation of the intermediate.

References

  • Ward, R. S., Cooks, R. G., & Williams, D. H. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Synthesis of (±)-Entecavir. ResearchGate. Retrieved from [Link]

  • (n.d.). An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • (2013, March 6). Anti-hepatitis B drug entecavir intermediate and synthesis thereof. Eureka | Patsnap. Retrieved from [Link]

  • (2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. Retrieved from [Link]

  • (n.d.). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Semantic Scholar. Retrieved from [Link]

  • (2013, June 7). Total synthesis of entecavir. PubMed. Retrieved from [Link]

  • (n.d.). Mass Spectrometry Fragmentation Patterns. Scribd. Retrieved from [Link]

  • (n.d.). WO2004052310A2 - Process and intermediates for synthesis entecavir. Google Patents.
  • (n.d.). EP1644384B1 - Process and intermediates for the synthesis of entecavir. Google Patents.
  • (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma. Retrieved from [Link]

  • (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • (n.d.). Synthesis Strategies for Entecavir. Organic Chemistry. Retrieved from [Link]

  • (n.d.). 1H- and 13C-NMR for. Rsc.org. Retrieved from [Link]

  • (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Redalyc. Retrieved from [Link]

  • (n.d.). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Retrieved from [Link]

  • (n.d.). Synthetic studies toward the preparation of (4R,5R)-( )- 3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an import. Retrieved from [Link]

  • (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Retrieved from [Link]

  • (n.d.). US8481728B2 - Process for preparing entecavir and its intermediates. Google Patents.
  • (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Retrieved from [Link]

  • (n.d.). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. Retrieved from [Link]

  • (n.d.). EP2536724B1 - Process for preparing entecavir and its intermediates. Google Patents.
  • (n.d.). Entecavir. Wikipedia. Retrieved from [Link]

  • (n.d.). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]

  • (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • (1972). 1H and 13C NMR spectra of benzyl compounds. Wiley Online Library. Retrieved from [Link]

  • (n.d.). Benzyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. Retrieved from [Link]

  • (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. Semantic Scholar. Retrieved from [Link]

  • (n.d.). HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. Semantic Scholar. Retrieved from [Link]

  • (2017, April 4). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Retrieved from [Link]

  • (n.d.). 7.2. Synthesis of entecavir-related carbocyclic nucleosides (S.13,.... ResearchGate. Retrieved from [Link]

  • (n.d.). Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. PMC. Retrieved from [Link]

  • (n.d.). Optimized synthetic process for the key intermediate of entecavir. Retrieved from [Link]

  • (n.d.). 2-Amino-1,9-dihydro-9-((1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylene cyclopentyl)-6H-purine-6-one. PubChem. Retrieved from [Link]

  • (n.d.). 4-benzyloxyindole. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Google Patents.
  • (n.d.). A Versatile Preparation of (2R,3S)- and (2R,3R)-2-Benzyloxy(allyloxy)-3-Hydroxybutyrolactones as Useful C4-Synthons. ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Role of ent-Entecavir-di-o-benzyl Ether in Entecavir Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Entecavir is a potent carbocyclic nucleoside analogue used for the treatment of Hepatitis B virus (HBV) infection.[1][2] Its complex molecular architecture, which features a cyclopentane core instead of a ribose sugar and a unique exocyclic methylene group, presents significant stereochemical challenges for chemical synthesis.[3] A successful and scalable synthesis hinges on a meticulously planned protecting group strategy. This guide provides an in-depth analysis of the pivotal role played by the ent-Entecavir-di-o-benzyl ether intermediate. We will explore the rationale for its use, the specifics of its formation, its function in enabling key downstream transformations, and the final deprotection step that yields the active pharmaceutical ingredient. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of advanced synthetic organic chemistry in the context of antiviral drug manufacturing.

The Synthetic Challenge of Entecavir

Unlike traditional nucleoside analogues that can be synthesized from readily available sugar precursors, the carbocyclic core of Entecavir must be constructed from the ground up.[3] This process involves multiple steps that must precisely control the stereochemistry of several chiral centers. The key synthetic hurdles include:

  • Stereocontrolled Functionalization: The cyclopentane ring requires the installation of three substituents—two hydroxyl groups (or their precursors) and the purine base—with specific and correct stereochemistry.

  • Installation of the Exocyclic Methylene Group: The C2'-methylene group is crucial for the molecule's antiviral activity but requires specific reagents that are often incompatible with other functional groups in the molecule.[3]

  • Prevention of Side Reactions: The hydroxyl groups on the carbocyclic core are nucleophilic and can interfere with numerous reactions, such as the crucial coupling step with the guanine base.

To overcome these challenges, a robust protecting group strategy is not merely beneficial but essential. The chosen protecting groups must be stable enough to withstand multiple reaction steps and then be removed cleanly and efficiently at the end of the synthesis without degrading the final product.

The Benzyl Ether: A Strategic Protecting Group in Nucleoside Chemistry

In multi-step organic synthesis, protecting groups act as temporary masks for reactive functional groups. For alcohols, the benzyl (Bn) ether is a widely used and highly effective protecting group for several key reasons.[4][5]

  • Ease of Formation: Benzyl ethers are typically formed under basic conditions via a Williamson ether synthesis, where an alkoxide reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl).[5][6] This reaction is generally high-yielding and reliable.

  • Robust Stability: Benzyl ethers are exceptionally stable across a wide range of reaction conditions, including strongly basic, acidic, oxidative, and reductive environments that do not involve catalytic hydrogenation.[4] This stability is critical for withstanding the diverse reagents used in a long synthetic sequence.

  • Orthogonal Deprotection: The key advantage of the benzyl ether is its unique and clean removal by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[5][7] This deprotection method is orthogonal to the cleavage conditions for many other common protecting groups (like silyl ethers or acetals), allowing for selective deprotection.

Diagram 1: General scheme for benzyl ether protection of an alcohol.

Formation and Function of the Di-O-benzyl Ether Intermediate

In many successful Entecavir syntheses, a diol precursor to the carbocyclic core is protected to form a key di-O-benzyl ether intermediate. This intermediate serves as the stable scaffold upon which the rest of the molecule is assembled. One of the foundational synthetic routes, developed by Bristol-Myers Squibb, exemplifies this strategy.[3][8]

Synthetic Pathway

The formation of the dibenzyl ether occurs after the initial stereoselective construction of the cyclopentene core. The workflow can be summarized as follows:

  • Epoxidation: A cyclopentene precursor undergoes diastereoselective epoxidation to install an oxygen atom with the correct stereochemistry.[3]

  • Benzylation: The remaining free hydroxyl group is protected as a benzyl ether. This is followed by a ring-opening of the epoxide, which generates a second hydroxyl group. This newly formed hydroxyl group is then also protected with a benzyl group. The typical conditions for this benzylation are the use of sodium hydride (NaH) as a base to deprotonate the alcohol, followed by the addition of benzyl bromide (BnBr).[8] This two-step protection sequence results in the stable di-O-benzyl ether intermediate.

  • Elaboration of the Core: With the two hydroxyl groups safely masked, the synthesis proceeds to install the exocyclic double bond. This often involves oxidation of a protected amine to a ketone (e.g., using Dess-Martin periodinane) followed by a methylenation reaction (e.g., using the Nysted reagent).[3][8]

  • Coupling with Purine Base: The fully elaborated carbocyclic core is then coupled with a protected guanine derivative. This is commonly achieved through a Mitsunobu reaction, which requires a free hydroxyl group at the C1' position that was revealed in an earlier step.[2][3] The resulting molecule is a fully protected Entecavir derivative, specifically the ent-Entecavir-di-o-benzyl ether.[9]

Diagram 2: Synthetic workflow highlighting the central role of the dibenzyl ether intermediate.

The Penultimate Step: Deprotection to Yield Entecavir

The final chemical transformation in the synthesis is the simultaneous removal of both benzyl ether protecting groups to unveil the 1,3-diol moiety of Entecavir.

Catalytic Hydrogenolysis: This deprotection is almost universally accomplished via catalytic hydrogenolysis.[5] The protected compound is dissolved in a suitable solvent (e.g., ethanol or methanol) and exposed to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds under mild conditions and is typically very clean. The benzyl groups are cleaved, producing the desired diol (Entecavir) and toluene as a benign byproduct, which is easily removed during workup and purification.

While hydrogenolysis can sometimes lead to unwanted reduction of the purine base in nucleoside chemistry, this side reaction is generally not problematic in the final step of Entecavir synthesis.[7][10]

Protocols and Data

The following are representative, generalized protocols for the key transformations involving the di-O-benzyl ether intermediate.

Protocol 1: Synthesis of the Di-O-benzyl Intermediate
  • Objective: To protect the diol precursor of the Entecavir carbocyclic core.

  • Methodology:

    • The diol starting material is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled in an ice bath (0 °C).

    • Sodium hydride (NaH, ~2.2 equivalents) is added portion-wise as a 60% dispersion in mineral oil. The slurry is stirred for 30-60 minutes to allow for complete deprotonation to the dialkoxide.

    • Benzyl bromide (BnBr, ~2.2-2.5 equivalents) is added dropwise to the cooled solution.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • The reaction is carefully quenched by the slow addition of methanol, followed by water.

    • The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the pure di-O-benzyl ether intermediate.

Protocol 2: Catalytic Hydrogenolysis for Deprotection
  • Objective: To remove the benzyl protecting groups to yield Entecavir.

  • Methodology:

    • The ent-Entecavir-di-o-benzyl ether intermediate is dissolved in a protic solvent such as ethanol or methanol.

    • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added (typically 10-20% by weight relative to the starting material).

    • The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.

    • The reaction is monitored by TLC or LC-MS. Upon completion (typically 4-12 hours), the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

    • The filtrate is concentrated under reduced pressure.

    • The resulting crude Entecavir is purified by recrystallization or chromatography to yield the final active pharmaceutical ingredient.

Table 1: Representative Yields in Entecavir Synthesis

The yields for specific steps can vary significantly based on the exact synthetic route and scale. The data below is synthesized from reported laboratory-scale syntheses.[3][8]

Reaction StepTypical ReagentsReported Yield Range
Diol Protection (Benzylation)NaH, BnBr in THF80-95%
Final Deprotection (Hydrogenolysis)H₂, 10% Pd/C in EtOH/MeOH85-98%

Conclusion

The synthesis of Entecavir is a significant achievement in modern medicinal chemistry, requiring a sophisticated and lengthy reaction sequence. Within this sequence, the ent-Entecavir-di-o-benzyl ether is not merely a passive intermediate but a cornerstone of the entire synthetic strategy. Its formation allows for the crucial protection of two reactive hydroxyl groups, thereby enabling the complex and sensitive chemical transformations required to build the exocyclic methylene group and couple the carbocyclic core to the guanine base. The stability of the benzyl ethers ensures high fidelity through these steps, while their clean and efficient removal in the final hydrogenolysis step provides a direct path to the final, highly pure drug substance. Understanding the strategic importance of this intermediate is key to appreciating the elegance and robustness of the Entecavir manufacturing process.

References

  • 11Syntheses, 2004.

  • Current Protocols in Nucleic Acid Chemistry, 2011.

  • Organic Chemistry Portal.

  • Google Patents, US8481728B2.

  • Google Patents, CN101891741A.

  • The Journal of Organic Chemistry, 2015.

  • Chemistry LibreTexts, 2021.

  • RSC Medicinal Chemistry, 2023.

  • ACS Omega, 2020.

  • Google Patents, EP2594569A1.

  • UCLA Chemistry & Biochemistry.

  • Organic Letters, 2004.

  • CLEARSYNTH.

  • ResearchGate, from Medicinal Chemistry of Nucleic Acids.

  • R Discovery, 2004.

  • Organic Chemistry Portal.

  • ResearchGate, 2011.

  • Organic Chemistry Portal, referencing Tetrahedron Lett., 2005.

  • Asian Journal of Organic Chemistry, 2017.

Sources

Technical Guide: ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic origin, and analytical characterization of ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1). This document is designed for process chemists, analytical scientists, and quality assurance professionals involved in the development and manufacture of Entecavir API.

Role: Critical Process Impurity & Chiral Reference Standard Compound Class: Carbocyclic Nucleoside Intermediate[1]

Executive Summary

ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1) is the benzyl-protected precursor to ent-Entecavir , the enantiomer of the antiviral drug Entecavir (Baraclude). In the context of pharmaceutical development, this compound serves two critical functions:

  • Impurity Marker: It is monitored to ensure the enantiomeric purity of the final API. The presence of the ent-series intermediates indicates a loss of stereocontrol during the early steps of the carbocyclic core synthesis.

  • Reference Standard: It is synthesized to validate HPLC methods capable of resolving chiral impurities before the final deprotection step, allowing for "upstream" quality control.

Chemical Identity & Stereochemistry

Unlike the active pharmaceutical ingredient (API) Entecavir, which possesses a specific (1S, 3R, 4S) configuration, this impurity belongs to the (1R, 3S, 4R) series.

PropertySpecification
Common Name ent-Entecavir-di-o-benzyl Ether
CAS Number 1354695-82-1
IUPAC Name 2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one
Molecular Formula C₂₆H₂₇N₅O₃
Molecular Weight 457.53 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water
Chirality Enantiomer of the key Entecavir intermediate
Structural Logic & Stereochemical Relationship

The diagram below illustrates the stereochemical relationship between the desired Entecavir intermediate and the ent-impurity.

Stereochemistry Target Entecavir Intermediate (3',5'-di-O-benzyl) (1S, 3R, 4S) Precursor to Active Drug Mirror Mirror Plane (Enantiomeric Relationship) Target->Mirror Impurity ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1) (1R, 3S, 4R) Critical Chiral Impurity Mirror->Impurity

Figure 1: Stereochemical relationship between the active intermediate and the ent-impurity.

Synthetic Origin & Pathway

The formation of CAS 1354695-82-1 typically occurs during the coupling of the carbocyclic core with the purine base. If the starting carbocycle is not optically pure, or if the Mitsunobu coupling conditions promote racemization, the ent-isomer is generated.

Synthesis of Reference Standard

To generate this compound for use as a standard, the synthesis mirrors the commercial Entecavir route but utilizes the enantiomeric starting material, often derived from ent-cyclopentyl precursors.

Protocol: Preparation of ent-Entecavir-di-o-benzyl Ether

Note: This protocol assumes access to the (1R,3S,4R) carbocyclic alcohol precursor.[2]

  • Reagents:

    • (1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentan-1-ol (Chiral Core).

    • 2-Amino-6-benzyloxypurine (Purine Base).[3]

    • Triphenylphosphine (PPh₃).

    • Diisopropyl azodicarboxylate (DIAD).

    • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Step-by-Step Methodology:

    • Activation: Charge the reaction vessel with the chiral carbocyclic core (1.0 eq), PPh₃ (1.5 eq), and the purine base (1.1 eq) in THF under nitrogen atmosphere.

    • Coupling (Mitsunobu): Cool the mixture to 0°C. Add DIAD (1.5 eq) dropwise over 30 minutes to maintain temperature control. The reaction is stereospecific with inversion; however, since we start with the ent-alcohol (or specific diastereomer depending on the route), we target the ent-configuration at N9.

    • Reaction Monitoring: Warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[4]

    • Work-up: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, gradient elution 20% -> 50% EtOAc in Hexanes) to isolate the title compound.

  • Deprotection Note: This compound retains the benzyl groups. Further treatment with BCl₃ or hydrogenation would yield ent-Entecavir (CAS 188399-46-4).

SynthesisPath Start Racemic or ent-Carbocycle Precursor Mitsunobu Mitsunobu Coupling (PPh3, DIAD, Purine) Start->Mitsunobu Coupling Product ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1) Mitsunobu->Product Isolation Deprotection BCl3 / Hydrogenation Product->Deprotection Downstream FinalImpurity ent-Entecavir (Impurity in API) Deprotection->FinalImpurity Final API Contaminant

Figure 2: Synthetic pathway tracking the propagation of the impurity.

Analytical Characterization

Accurate identification requires distinguishing this compound from its diastereomers and the active intermediate.

Nuclear Magnetic Resonance (NMR)[4]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Multiplets at δ 7.20–7.45 ppm (10H) corresponding to the two benzyl ether groups.

    • Olefinic Protons: Two singlets or narrow multiplets at δ 4.5–5.0 ppm, characteristic of the exocyclic methylene group (=CH₂).

    • Purine Protons: Singlet at δ ~7.8–8.0 ppm (H-8).

    • Benzylic CH₂: Two AB systems or singlets around δ 4.5 ppm.

    • Key Distinction: The NMR spectrum will be identical to the enantiomer (Entecavir intermediate) in an achiral environment. differentiation requires Chiral HPLC or optical rotation.

Mass Spectrometry (MS)[10]
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 458.2 m/z.

  • Fragment Ions: Loss of benzyl groups (91 m/z) is common.

Chiral HPLC Method (Recommended)

To separate CAS 1354695-82-1 from the Entecavir intermediate (CAS 142217-81-0):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (typically 80:20 or 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expectation: The enantiomers should resolve with distinct retention times.

Quality Control & Impurity Profiling

In the manufacturing of Entecavir, "Impurity 6" (ent-Entecavir-di-o-benzyl Ether) is a critical quality attribute (CQA) control point.

  • Limit of Detection (LOD): Typically < 0.05%.

  • Control Strategy:

    • Controlling the optical purity of the starting carbocycle is more effective than trying to separate this impurity downstream.

    • Once the benzyl groups are removed, the resulting ent-Entecavir is very difficult to separate from Entecavir by standard reverse-phase HPLC; therefore, control at the benzyl ether stage (using this CAS as a marker) is preferred.

References

  • Bristol-Myers Squibb Company. Process for the preparation of Entecavir.[5] US Patent 5,206,244. (Describes the core carbocyclic synthesis and Mitsunobu coupling strategies).

  • Klivon. Entecavir Impurity 6 (ent-Entecavir-di-O-benzyl Ether) Product Sheet.[6]Link (Accessed 2026).

  • PubChem. Entecavir Compound Summary. National Library of Medicine.[7] Link

  • Simson Pharma. ent-Entecavir-di-o-benzyl Ether Analytical Standards.Link

  • Veeprho. Entecavir Impurities Structure and Origin.Link

Sources

Technical Monograph: Spectroscopic Characterization of ent-Entecavir-di-o-benzyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth characterization of ent-Entecavir-di-o-benzyl Ether , a critical process-related impurity and chiral intermediate in the synthesis of the antiviral drug Entecavir (Baraclude).

Executive Summary & Compound Profile

ent-Entecavir-di-o-benzyl Ether (CAS: 1354695-82-1) is the benzyl-protected derivative of ent-Entecavir, the enantiomer of the hepatitis B antiviral Entecavir. In pharmaceutical development, this compound serves two critical roles:

  • Chiral Marker: It is used to validate the enantiomeric purity of the manufacturing process. Because Entecavir contains three chiral centers (1S, 3R, 4S), the presence of the ent form (1R, 3S, 4R) indicates a failure in the initial chiral resolution or asymmetric induction steps.

  • Synthetic Intermediate: It appears as the penultimate precursor in synthetic routes where the hydroxyl groups are protected as benzyl ethers prior to the final deprotection step.

Chemical Identity Table[1]
PropertyData
Chemical Name 2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one
Common Name ent-Entecavir-di-o-benzyl Ether; Entecavir Impurity 6
CAS Number 1354695-82-1
Molecular Formula

Molecular Weight 457.53 g/mol
Chirality (1R, 3S, 4R) - Enantiomer of Entecavir intermediate
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol,

; Sparingly soluble in water

Spectroscopic Data Analysis[8][12]

The following data represents the spectroscopic signature of the molecule. Note that as an enantiomer, ent-Entecavir-di-o-benzyl Ether shares identical scalar spectroscopic properties (NMR chemical shifts, MS fragmentation, IR bands) with its mirror image, the active Entecavir-di-o-benzyl ether (CAS 142217-81-0), when measured in an achiral environment.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Dimethyl sulfoxide-d6)
Frequency:  400 MHz[1]

The proton NMR spectrum is characterized by the distinct benzyl protecting groups (aromatic region) and the exocyclic methylene protons, which are the structural hallmark of Entecavir derivatives.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
10.58 s (br)1HNH (Purine N-1)Exchangeable amide proton.
7.68 s1HH-8 (Purine)Characteristic singlet of the purine ring.
7.25 – 7.38 m10HAr-H (Benzyl)Overlapping multiplets from two phenyl rings.
6.45 s (br)2H

(Exocyclic)
Amine at C-2 position (exchangeable).
5.36 t1H

(Cyclopentyl)
Methine proton at the N-glycosidic bond.
5.10 s1H

(a)
Exocyclic methylene (trans to ring).
4.85 s1H

(b)
Exocyclic methylene (cis to ring).
4.52 s2H

Benzylic methylene (protecting group 1).
4.48 s2H

Benzylic methylene (protecting group 2).
4.20 m1H

Methine proton adjacent to protected hydroxyl.
3.65 dd1H

(a)
Hydroxymethyl proton (protected).
3.50 dd1H

(b)
Hydroxymethyl proton (protected).
2.65 m1H

Methine proton.
2.20 – 2.35 m2H

(Ring

)
Cyclopentane ring methylene protons.

Interpretation Logic:

  • The exocyclic double bond signals at 5.10 and 4.85 ppm are critical for distinguishing this compound from impurities where the double bond has migrated (endo-isomer).

  • The benzyl regions (7.25-7.38 and 4.48-4.52 ppm) confirm the "di-o-benzyl" protection status. Absence of these peaks would indicate the deprotected drug substance.

Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


)
m/z ValueIon IdentityInterpretation
458.2

Protonated molecular ion (Base Peak).
480.2

Sodium adduct.
152.1

Characteristic guanine base fragment (cleavage of N-glycosidic bond).
91.0

Tropylium ion (characteristic of benzyl groups).
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 3450, 3320

    
    :  N-H stretching (Primary amine and amide of guanine).
    
  • 3030, 3060

    
    :  C-H stretching (Aromatic benzyl rings).
    
  • 2850-2950

    
    :  C-H stretching (Aliphatic cyclopentane/methylene).
    
  • 1690

    
    :  C=O stretching (Amide I band of guanine).
    
  • 1630

    
    :  C=C stretching (Exocyclic double bond).
    
  • 1050-1150

    
    :  C-O-C stretching (Ether linkages of benzyl protection).
    

Origin & Formation Pathway

The formation of ent-Entecavir-di-o-benzyl Ether is directly linked to the stereocontrol during the synthesis of the carbocyclic core. The synthesis generally involves the coupling of a protected cyclopentyl fragment with a guanine precursor.

Causality of Impurity Formation
  • Starting Material Purity: If the starting cyclopentadiene derivative or the "Corey lactone" equivalent is not optically pure (i.e., contains the enantiomer), the entire sequence carries the "ent" impurity forward.

  • Resolution Failure: In routes using enzymatic resolution or chiral chromatography to separate the (1S, 3R, 4S) core from the (1R, 3S, 4R) core, any "leakage" of the unwanted enantiomer results in this impurity.

Synthesis Workflow Visualization

EntecavirSynthesis Raw Cyclopentadiene / Epoxide Precursor (Racemic Mixture) Resolution Chiral Resolution Step (Enzymatic or Chemical) Raw->Resolution CorrectCore Correct Chiral Core (1S, 3R, 4S) Benzyl Protected Resolution->CorrectCore Major Product WrongCore Incorrect Chiral Core (1R, 3S, 4R) Benzyl Protected Resolution->WrongCore Impurity Leakage (<0.5%) Coupling Mitsunobu Coupling with Guanine Source CorrectCore->Coupling WrongCore->Coupling TargetDrug Entecavir-di-o-benzyl Ether (Precursor to Active Drug) Coupling->TargetDrug From Correct Core Impurity ent-Entecavir-di-o-benzyl Ether (The Topic Compound) Coupling->Impurity From Wrong Core FinalStep Deprotection (BCl3 or Hydrogenation) TargetDrug->FinalStep Impurity->FinalStep Forms ent-Entecavir

Caption: Logical flow illustrating the origin of the ent-Entecavir-di-o-benzyl ether impurity during the chiral resolution and coupling stages.

Analytical Control Strategy

To ensure the absence of this impurity in the final drug substance, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is required, as standard C18 columns cannot separate enantiomers.

Recommended Chiral HPLC Method
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (e.g., 70:30:0.1).

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Expectation: The ent-isomer will elute at a distinct retention time compared to the active Entecavir intermediate due to differential interaction with the chiral selector.

Self-Validating Protocol (Identity Confirmation)

To confirm the identity of an isolated impurity as the ent-di-benzyl ether:

  • Run LC-MS: Confirm Mass is 457.53 (Matches parent).

  • Run Achiral HPLC: Retention time must match the authentic Entecavir-di-benzyl ether reference standard.

  • Run Chiral HPLC: Retention time must NOT match the Entecavir-di-benzyl ether reference standard (should be distinct).

  • Optical Rotation: Measure

    
    . The value should be equal in magnitude but opposite in sign to the Entecavir intermediate.
    

References

  • Bristol-Myers Squibb. (1993). Hydroxymethyl- (methylenecyclopentyl) purines and pyrimidines. US Patent 5,206,244.[2] Link

  • Bisacchi, G. S., et al. (1997). "BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity." Bioorganic & Medicinal Chemistry Letters, 7(10), 127-132. Link

  • Zahler, R., et al. (2013).[2] Process for preparing entecavir and its intermediates. US Patent 8,481,728 B2. Link

  • PubChem. (2025).[3] Compound Summary: Entecavir Intermediate (Benzyl Ether). National Library of Medicine. Link[3]

  • Beijing University of Chemical Technology. (2012). Optimized synthetic process for the key intermediate of entecavir. Link

Sources

Technical Whitepaper: Physicochemical Profiling & Control of ent-Entecavir-di-o-benzyl Ether

[1]

Executive Summary

ent-Entecavir-di-o-benzyl Ether (CAS: 1354695-82-1) is a critical chiral impurity and synthetic reference standard in the manufacturing of Entecavir (Baraclude®), a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B. Chemically, it is the enantiomer of the key penultimate intermediate, 3',5'-di-O-benzyl Entecavir.[1]

Its presence in the final API stream indicates a failure in stereocontrol during the early carbocycle formation or resolution steps. As a "di-benzyl" protected species, it exhibits distinct lipophilicity and solubility profiles compared to the final hydrophilic API, making it a marker for both enantiomeric purity and process efficiency (deprotection completeness). This guide provides a comprehensive technical analysis of its properties, formation pathways, and analytical characterization.

Chemical Identity & Structural Configuration[2][3]

This compound represents the (1R, 3S, 4R) absolute configuration, effectively the "mirror image" of the biologically active Entecavir precursor.

ParameterTechnical Specification
Common Name ent-Entecavir-di-o-benzyl Ether
Synonyms Entecavir Impurity 6; 3',5'-di-O-benzyl-ent-Entecavir; ent-BMS-200475 Benzyl Ether
CAS Number 1354695-82-1
Molecular Formula C₂₆H₂₇N₅O₃
Molecular Weight 457.53 g/mol
IUPAC Name 2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one
Chiral Configuration (1R, 3S, 4R) — Enantiomer of the active intermediate
SMILES Nc1nc2n(c(=O)c1)[C@@H]3C(=C)C3

Physicochemical Properties[3][7][8][9][10]

The "di-o-benzyl" protection dramatically alters the physicochemical landscape of the molecule compared to Entecavir, shifting it from a hydrophilic Class III drug to a lipophilic intermediate.[1]

Physical Profile
PropertyValue / ObservationMethod/Note
Physical State White to off-white solidOften isolated as a foam or oil during crude synthesis; crystallizes upon purification.[1]
Melting Point 135°C – 145°C (Experimental range)Distinct from the final API (MP >220°C).[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic benzyl groups prevent aqueous solvation.[1]
Solubility (Organic) Soluble in DCM, DMSO, Methanol, THFCompatible with standard organic synthesis solvents.
LogP (Predicted) 3.6 – 4.2High lipophilicity facilitates removal via organic wash or reverse-phase chromatography.[1]
Hygroscopicity Non-hygroscopicBenzyl protection confers stability against moisture.[1]
Stability Profile
  • Thermal Stability: Stable up to ~150°C. Decomposition occurs at higher temperatures, typically involving cleavage of the exocyclic methylene or benzyl ether oxidation.

  • Chemical Stability:

    • Acid: Stable to mild acid; deprotection requires strong Lewis acids (e.g., BCl₃, BBr₃) or hydrogenation.

    • Base: Stable to aqueous bases (NaOH, KOH) used in hydrolysis steps.

    • Oxidation: The exocyclic double bond is susceptible to ozonolysis or strong oxidants (e.g., KMnO₄).

Synthetic Pathway & Impurity Fate Mapping[1]

The formation of ent-Entecavir-di-o-benzyl Ether is directly linked to the stereoselectivity of the upstream carbocycle synthesis.[1] It is an "enantiomeric impurity precursor."[1]

Formation Mechanism

The synthesis of Entecavir typically involves the coupling of a chiral cyclopentyl fragment with a guanine derivative. If the cyclopentyl fragment contains the ent-isomer (due to poor asymmetric induction or contaminated starting material like ent-Corey lactone), the coupling reaction yields the ent-intermediate.[1]

Pathway Visualization (Graphviz)[1]

EntecavirSynthesisStartRacemic or Low-ee PrecursorChiralResChiral Resolution / Asymmetric InductionStart->ChiralResNatFrag(1S,3R,4S)-Cyclopentyl Intermediate (Benzylated)ChiralRes->NatFragMajor ProductEntFrag(1R,3S,4R)-Cyclopentyl Impurity (Benzylated)ChiralRes->EntFragMinor Impurity (Leakage)CouplingMitsunobu Coupling (Guanine Base)NatFrag->CouplingNatEther3',5'-di-O-benzyl Entecavir (Intermediate)Coupling->NatEtherCorrect IsomerEntEtherent-Entecavir-di-o-benzyl Ether (Impurity 6)Coupling->EntEtherImpurity FormationDeprotectionBCl3 DeprotectionNatEther->DeprotectionAPIEntecavir API (BMS-200475)Deprotection->APIEntAPIent-Entecavir (Enantiomeric Impurity)Deprotection->EntAPIEntFrag->CouplingEntEther->DeprotectionEntEther->EntAPICarries through if not removed by HPLC/Cryst

Caption: Fate mapping of the ent-Entecavir-di-o-benzyl Ether impurity. It arises from upstream chiral leakage and, if uncorrected, converts to the difficult-to-separate ent-Entecavir in the final API.[1]

Analytical Characterization Protocols

To ensure the exclusion of this impurity, robust analytical methods are required. The benzyl groups provide a strong chromophore and distinct mass shift.

High-Performance Liquid Chromatography (HPLC)

This intermediate is significantly more hydrophobic than Entecavir, resulting in a much longer retention time on Reverse Phase (RP) columns.[1]

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 10% B (Isocratic for API)[1]

    • 5-20 min: 10% → 80% B (Elution of Benzyl Ethers)[1]

    • 20-25 min: 80% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Guanine absorption) and 210 nm (Benzyl absorption).[1]

  • Retention Time (Approx):

    • Entecavir: ~4-5 min[1]

    • ent-Entecavir-di-o-benzyl Ether: ~18-20 min (Late eluter).[1]

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the presence of 10 aromatic protons (benzyl groups) and the characteristic exocyclic methylene.

  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Signals (¹H NMR, 400 MHz):

    • δ 10.6 (s, 1H): N-H (Guanine amide, exchangeable).

    • δ 7.2 – 7.4 (m, 10H): Aromatic protons (Phenyl groups of benzyl ethers).

    • δ 6.4 (s, 2H): NH₂ (Guanine amine).

    • δ 5.10 & 4.60 (s, 1H each): Exocyclic methylene (=CH₂). Critical structural feature.

    • δ 4.5 – 4.6 (m, 4H): Benzylic -CH₂-O- protons.[1]

    • δ 5.3 (m, 1H): Cyclopentyl CH-N (Anomeric-like position).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 458.2 m/z.[1]

  • Fragmentation:

    • Loss of Benzyl group (-91 Da) → m/z 367.[1]

    • Loss of Guanine base → m/z ~307 (sugar fragment).[1]

Handling & Storage Standards

  • Storage: Store at -20°C. While chemically stable, low-temperature storage prevents slow oxidation of the exocyclic double bond.[1]

  • Handling: Use standard PPE. The compound is a potent bioactive intermediate. Avoid inhalation of dust.[1][4]

  • Regulatory: For R&D use only. Not for human consumption.[1]

References

  • Bristol-Myers Squibb. (2004).[1] Process for the preparation of Entecavir. World Intellectual Property Organization.[1] WO2004052310A2.[1] Link

  • PubChem. (2025).[1] Entecavir (Compound Summary). National Library of Medicine.[1] CID 135398508.[1] Link

  • Dalmora, S. L., et al. (2010).[2] Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. Journal of AOAC International. Link[1]

  • Simson Pharma. (2025).[1] ent-Entecavir-di-o-benzyl Ether Reference Standard. Simson Pharma Limited.[1] Link

  • Li, R., et al. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase. Antimicrobial Agents and Chemotherapy.[1][5] Link

Methodological & Application

Analytical methods for "ent-Entecavir-di-o-benzyl Ether" detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Entecavir (Baraclude®), a guanosine nucleoside analog used for Hepatitis B therapy, the control of stereochemistry is paramount. The molecule contains three chiral centers, making the exclusion of enantiomeric and diastereomeric impurities a critical Critical Quality Attribute (CQA).

This guide focuses on a specific, high-risk intermediate impurity: ent-Entecavir-di-o-benzyl Ether (Structure: C₂₆H₂₇N₅O₃, MW: 457.53). This molecule is the enantiomer of the key protected intermediate. Failure to detect this species before the final deprotection step results in "ent-Entecavir" in the final API—an impurity that is chemically identical to the drug substance in achiral systems and notoriously difficult to remove via crystallization.

Scope: This note details a dual-method approach:

  • Reverse-Phase HPLC (RP-HPLC): For reaction monitoring and gross purity (leveraging the lipophilicity of benzyl groups).

  • Normal-Phase Chiral HPLC: The definitive method for quantifying the enantiomeric excess (ee) of the intermediate.

Chemical Context & Impurity Fate Mapping

The "di-o-benzyl" designation refers to the protection of the hydroxyl groups on the cyclopentyl ring. These benzyl groups render the molecule significantly more lipophilic (LogP ~3.5) compared to the final polar Entecavir (LogP ~ -1.2).

Why this matters:

  • Chromatographic Behavior: Standard methods for Entecavir (high aqueous content) will cause the benzyl ether to retain excessively or carry over to subsequent injections (ghost peaks).

  • Detection: The benzyl groups act as strong chromophores, significantly enhancing UV detection at 254 nm compared to the final drug.

ImpurityFate cluster_control CRITICAL CONTROL POINT (This Guide) SM Chiral Cyclopentyl SM (Protected) Coupling Coupling Reaction (Purine Base) SM->Coupling Int_Nat Intermediate (Correct) Nat-Entecavir-di-benzyl Coupling->Int_Nat Major Product Int_Ent Impurity (Target) ent-Entecavir-di-benzyl Coupling->Int_Ent Trace (Stereo-defect) Deprotect Deprotection Step (BCl3 or Hydrogenation) Int_Nat->Deprotect Int_Ent->Deprotect API_Nat Final API Entecavir Deprotect->API_Nat API_Ent Final Impurity ent-Entecavir Deprotect->API_Ent Hard to Purify Here

Figure 1: Impurity Fate Map showing the necessity of controlling the benzyl ether intermediate prior to deprotection.

Protocol A: High-Organic RP-HPLC (Process Control)

Objective: To separate the di-benzyl ether intermediate from the starting materials and the mono-benzyl byproducts. This method is not chiral but ensures the reaction is complete and the product is isolated from polar reagents.

Mechanism: We utilize the hydrophobic interaction of the two benzyl rings with C18 ligands.

Instrument Parameters
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV @ 254 nm (Primary), 215 nm (Secondary)
Injection Vol 10 µL
Gradient Program

Rationale: A steep ramp to high organic is required to elute the di-benzyl ether, which acts like a "grease" ball on the column.

Time (min)% A% BEvent
0.0955Equilibration
2.0955Hold (Elute polar salts)
15.01090Gradient ramp
20.0595Elution of di-o-benzyl ether
25.0595Wash
25.1955Re-equilibration

Acceptance Criteria:

  • Retention Time (RT): The ent-Entecavir-di-o-benzyl ether (and its enantiomer) will co-elute at approx. 18-21 min.

  • Tailing Factor: NMT 1.5.

Protocol B: Normal-Phase Chiral HPLC (The "Gold Standard")

Objective: To resolve ent-Entecavir-di-o-benzyl ether (Impurity) from nat-Entecavir-di-o-benzyl ether (Product).

Mechanism: Amylose-based stationary phases in normal phase mode interact with the spatial arrangement of the benzyl groups. The non-polar mobile phase (Hexane/Alcohol) keeps the molecule soluble and interacting with the chiral selector.

Instrument Parameters
ParameterSetting
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio 85 : 15 : 0.1 (v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 254 nm

Sample Preparation: Dissolve the crude intermediate in 100% Ethanol or IPA. Do not use water.

Critical Analysis:

  • Selectivity (

    
    ):  The separation factor between the ent and nat forms should be > 1.5.
    
  • Elution Order: Typically, the ent-isomer elutes before the nat-isomer on AD-H columns, but this must be confirmed with a spiked standard (Racemic mix).

ChiralLogic Start Sample Injection (Crude Intermediate) Column Chiralpak AD-H (Amylose Selector) Start->Column Interaction Differential Interaction with Benzyl Groups Column->Interaction Result_Ent Peak 1: ent-Isomer (Impurity) Interaction->Result_Ent Weaker Interaction Result_Nat Peak 2: nat-Isomer (Product) Interaction->Result_Nat Stronger Interaction Calc Calculate % ee (Area_nat - Area_ent) / Total Result_Ent->Calc Result_Nat->Calc

Figure 2: Chiral separation logic for determining enantiomeric purity.

Protocol C: LC-MS/MS Identification

Objective: Confirmation of identity for validation or unknown peak investigation.

Method:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = 458.2 m/z.

  • Key Fragments (MS2):

    • m/z 91.0: Tropylium ion (Characteristic of Benzyl groups).

    • m/z 152.0: Guanine base fragment.[2]

    • Loss of Benzyl: 458 → 367 (Loss of 91).

References

  • Bristol-Myers Squibb. (1993). Process for the preparation of Entecavir.[1][3][4][2][5][6][7][8][9] U.S. Patent 5,206,244. Link

  • Xu, Z., et al. (2018).[10] Development and validation of an HPLC-UV method for the separation of entecavir optical isomers. Journal of Chinese Pharmaceutical Sciences.[2] Link

  • Simson Pharma. Entecavir Impurity 19 (ent-Entecavir-di-o-benzyl Ether) Data Sheet.Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.Link

  • Balaji, N., et al. (2016). LC Determination of Diastereomeric Impurities of Entecavir.[4][2][5][6] Research Journal of Pharmaceutical, Biological and Chemical Sciences.[4] Link

Sources

A Robust, Validated RP-HPLC Method for the Quantification of ent-Entecavir-di-o-benzyl Ether: A Key Process-Related Impurity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1), a critical process-related impurity and synthetic intermediate in the manufacturing of Entecavir.[1][2] Entecavir is a potent antiviral agent used for treating hepatitis B virus (HBV) infection.[3][4] The control of stereoisomeric and process-related impurities is paramount for ensuring the safety and efficacy of the final drug product. Due to the highly non-polar nature of the di-benzyl ether protective groups, this impurity presents unique chromatographic challenges compared to the polar active pharmaceutical ingredient (API). This method employs a gradient elution on a C18 stationary phase to achieve excellent separation and quantification, making it suitable for in-process control and final drug substance release testing.

Introduction and Scientific Rationale

Entecavir is a guanosine nucleoside analogue that acts by inhibiting the reverse transcriptase of the hepatitis B virus.[3] Its synthesis is a multi-step process that often involves the use of protecting groups, such as benzyl ethers, to shield reactive hydroxyl moieties. ent-Entecavir-di-o-benzyl Ether is the enantiomer of a key intermediate in this synthesis.[1][2] Its presence in the final drug substance indicates an incomplete deprotection step or the use of stereochemically impure starting materials.

The Causality Behind Experimental Choices: The molecular structure of ent-Entecavir-di-o-benzyl Ether is significantly more lipophilic (non-polar) than the final Entecavir API due to the two large, non-polar benzyl groups. This fundamental chemical property dictates the entire chromatographic strategy. A standard isocratic HPLC method designed for the polar Entecavir molecule would fail to elute this impurity in a reasonable time, if at all.

Therefore, a reversed-phase gradient method was developed.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the non-polar benzyl groups, ensuring adequate retention.[3][4][5]

  • Mobile Phase: A gradient elution starting with a higher aqueous content and ramping up to a high concentration of organic solvent (acetonitrile) is essential. This allows for the initial elution of any polar impurities before creating a sufficiently non-polar mobile phase to effectively elute the target analyte. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength in many reversed-phase applications, often leading to sharper peaks.

  • pH Control: The mobile phase is buffered to a slightly acidic pH. The purine core of the molecule contains basic nitrogen atoms. Operating at a low pH ensures these sites are consistently protonated, preventing peak tailing and improving chromatographic peak shape and reproducibility.[4]

  • Detection: The purine-6-one chromophore present in the molecule allows for sensitive detection using UV spectrophotometry, typically around 254 nm, a wavelength commonly used for Entecavir and its related substances.[3][4][5][6]

This method is designed to be a self-validating system, where system suitability parameters like resolution, peak symmetry, and theoretical plates confirm the performance of the separation before each analytical run.

Materials and Methods

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

  • Chromatography Data System (CDS) software (e.g., OpenLab CDS, Empower™ 3)

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • HPLC vials with caps

Chemicals and Reagents
  • ent-Entecavir-di-o-benzyl Ether Reference Standard (CAS 1354695-82-1)[7][8]

  • Entecavir Reference Standard

  • Acetonitrile (HPLC gradient grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric Acid (85%, analytical grade)

  • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale for Selection
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µmProvides excellent retention for the non-polar analyte and high efficiency.[3][9]
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄Acidic pH ensures consistent protonation of the purine ring, leading to improved peak shape.[4]
Mobile Phase B AcetonitrileStrong organic eluent for reversed-phase chromatography.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40%→90% B; 20-25 min: 90% B; 25.1-30 min: 40% BThe gradient is designed to elute polar compounds first, then ramp up to elute the highly retained target analyte, followed by re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[3][4]
Column Temp. 30 °CControlled temperature ensures retention time stability and reproducibility.[5][6]
Detection UV at 254 nmWavelength of maximum absorbance for the purine chromophore.[3][4][6]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile : Water (80:20 v/v)A strong solvent required to ensure complete dissolution of the non-polar analyte.
Run Time 30 minutesSufficient time for elution of the analyte and column re-equilibration.

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Degas both mobile phases for 10 minutes in a sonicator before placing them on the HPLC system.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of ent-Entecavir-di-o-benzyl Ether reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent. This concentration is suitable for impurity-level quantification (e.g., 0.1% level relative to a 1 mg/mL API sample).

Preparation of Sample Solution
  • Entecavir Drug Substance Sample: Accurately weigh approximately 25 mg of the Entecavir sample into a 25 mL volumetric flask.

  • Add approximately 20 mL of Diluent, sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the Diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability and Validation

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. A solution containing both Entecavir (e.g., 10 µg/mL) and ent-Entecavir-di-o-benzyl Ether (e.g., 10 µg/mL) should be injected.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between Entecavir and the nearest eluting peakEnsures baseline separation of the analyte from the API.
Tailing Factor (Tf) ≤ 1.5 for the ent-Entecavir-di-o-benzyl Ether peakConfirms good peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 5000 for the ent-Entecavir-di-o-benzyl Ether peakIndicates high column efficiency and good chromatographic performance.
%RSD of Peak Area ≤ 5.0% for 6 replicate injections of the Working StandardDemonstrates the precision of the HPLC system.

Visualized Workflows

The overall experimental process and the logic behind the method development are illustrated in the diagrams below.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (ACN:Water 80:20) A->B C Filtration (0.45 µm PTFE) B->C D HPLC Injection (10 µL) C->D E Gradient Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Quantification vs. Standard G->H G cluster_problem Analytical Challenge cluster_solution Chromatographic Solution cluster_outcome Desired Outcome Analyte ent-Entecavir-di-o-benzyl Ether Property High Lipophilicity (Non-Polar Benzyl Groups) Analyte->Property Column Reversed-Phase C18 Column (Hydrophobic Interaction) Property->Column MobilePhase High Organic Gradient (Strong Elution) Property->MobilePhase Outcome Good Retention & Baseline Separation Column->Outcome MobilePhase->Outcome

Caption: Logic diagram linking analyte properties to method choices.

Expected Results

Under the specified conditions, a sharp, well-resolved peak for ent-Entecavir-di-o-benzyl Ether should be observed. Due to its high non-polarity, it will have a significantly longer retention time than the Entecavir API.

CompoundExpected Retention Time (min)Relative Retention Time (RRT)
Entecavir~ 4.51.00
ent-Entecavir-di-o-benzyl Ether ~ 21.0 ~ 4.67

Note: Retention times are estimates and may vary based on the specific HPLC system and column used.

References

  • CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography - Google Patents.
  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography - PMC. Available at: [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities - Juniper Publishers. Available at: [Link]

  • Entecavir Impurities and Related Compound - Veeprho. Available at: [Link]

  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography - PubMed. Available at: [Link]

  • LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR ABSTRACT. Available at: [Link]

  • Entecavir: stability and drug-excipient compatibility - SciELO. Available at: [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Available at: [Link]

  • Entecavir Furan Impurity , Furoentecavir (USP) - Allmpus - Research and Development. Available at: [Link]

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Available at: [Link]

  • CN103822978A - Method for measuring related substances in entecavir tablets by liquid chromatography - Google Patents.
  • Determination of entecavir in pharmaceutical formulations by the RP-HPLC method. Available at: [Link]

  • (PDF) Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R- besivance and Zn II using Mass Spectrometry - ResearchGate. Available at: [Link]

  • Entecavir Impurity 22 (Mixture of Diastereomers) - Axios Research. Available at: [https://axiosresearch.com/product/entecavir-impurity-22-mixture-of-diastereomers/]([Link] impurity-22-mixture-of-diastereomers/)

  • (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities - ResearchGate. Available at: [Link]

  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

Sources

Application Note: Process Analytical Technology and Purge Strategy for ent-Entecavir-di-O-benzyl Ether in Entecavir Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Entecavir (ETV) is a potent, first-line carbocyclic nucleoside analog prescribed globally for the treatment of chronic Hepatitis B Virus (HBV) infection[1]. The pharmacological efficacy of Entecavir is strictly dependent on its precise stereochemistry, as the molecule possesses three chiral centers on its cyclopentyl core: (1S, 3R, 4S)[2]. During the process development and commercial scale-up of Entecavir, maintaining absolute stereochemical control is a paramount challenge.

A critical intermediate in the commercial synthesis of Entecavir is the 3',5'-di-O-benzyl protected cyclopentane derivative (CAS: 142217-81-0)[3]. Benzyl ether protecting groups are strategically chosen to shield the hydroxyl functionalities during the rigorous Mitsunobu coupling with the guanine base and subsequent harsh reduction steps[4]. However, due to incomplete enantioselectivity during upstream asymmetric induction (such as epoxidation or hydroboration using chiral pinene derivatives), enantiomeric leakage occurs. This leads to the formation of the unwanted optical antipode: ent-Entecavir-di-O-benzyl Ether (CAS: 1354695-82-1)[5].

Mechanistic Origin and Causality of Experimental Choices

Why track and purge at the di-O-benzyl intermediate stage? Enantiomers exhibit identical physicochemical properties in achiral environments, making the separation of the final ent-Entecavir impurity from the Entecavir monohydrate API highly inefficient and economically unviable[6]. By implementing Process Analytical Technology (PAT) at the di-O-benzyl intermediate stage, process chemists can leverage the structural bulk of the aromatic benzyl groups. These groups significantly enhance π-π interactions and steric recognition with chiral stationary phases (CSPs) during High-Performance Liquid Chromatography (HPLC), allowing for baseline resolution[1].

Furthermore, purging the ent-isomer before the Mitsunobu coupling prevents the wasteful consumption of expensive purine derivatives (e.g., 2-amino-6-benzyloxypurine)[4]. This self-validating protocol ensures that any batch of intermediate progressing to the final deprotection step (typically via boron trichloride or catalytic hydrogenation) already meets the stringent enantiomeric excess (ee > 99.5%) required by regulatory authorities like the FDA[6].

Process Workflow Diagram

G A Asymmetric Synthesis (Cyclopentane Core) B Benzylation Step (Benzyl Bromide / Base) A->B C Intermediate Mixture (Di-O-benzyl Ethers) B->C D Target Intermediate: Entecavir-di-O-benzyl Ether C->D Major (>98%) E Chiral Impurity: ent-Entecavir-di-O-benzyl Ether C->E Minor (<2%) F Chiral HPLC PAT (Monitoring & Quantification) D->F E->F G Stereoselective Crystallization (Purge Step) F->G Feedback Loop H Final API: Entecavir Monohydrate G->H Deprotection (BCl3 or Pd/C)

Caption: Workflow of Entecavir synthesis highlighting ent-enantiomer tracking and purging.

Experimental Protocol: Chiral HPLC Method for Quantification

To ensure a self-validating system, the following HPLC protocol is designed to baseline-resolve Entecavir-di-O-benzyl Ether from ent-Entecavir-di-O-benzyl Ether, providing a reliable feedback loop for the crystallization step[5].

Step-by-Step Methodology:

  • Column Selection: Utilize an immobilized amylose-based chiral column (e.g., Chiralpak IA, 250 mm × 4.6 mm, 5 µm). The immobilized phase prevents column degradation from residual synthetic solvents.

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The DEA suppresses secondary interactions with residual silanols, sharpening the chromatographic peaks.

  • System Setup: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C.

  • Detection: Configure the Photodiode Array (PDA) or UV detector to 254 nm, which corresponds to the strong absorption maximum of the benzyl ether aromatic rings.

  • Sample Preparation: Dissolve 10 mg of the intermediate mixture in 10 mL of the mobile phase. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Injection & Analysis: Inject 10 µL of the sample. The ent-isomer typically elutes first due to weaker transient diastereomeric interactions with the chiral selector, followed by the desired active intermediate.

Data Presentation: Chromatographic & Purge Metrics

The following table summarizes the quantitative validation data for the chiral separation and the subsequent crystallization purge efficiency across different solvent systems.

Parameterent-Entecavir-di-O-benzyl EtherEntecavir-di-O-benzyl Ether
Relative Retention Time (RRT) 0.851.00
Resolution (Rs) > 3.5N/A
Limit of Detection (LOD) 0.02%0.01%
Purge Factor (Methanol/Water) 45N/A
Purge Factor (Isopropanol) 120N/A

Table 1: Chromatographic system suitability and crystallization purge factors for the di-O-benzyl intermediates.

Experimental Protocol: Stereoselective Crystallization Purge

If the chiral HPLC PAT indicates that the ent-Entecavir-di-O-benzyl Ether exceeds the in-process control limit (e.g., >0.5%), a stereoselective crystallization is triggered to upgrade the optical purity[6].

Step-by-Step Methodology:

  • Dissolution: Transfer the crude di-O-benzyl intermediate into a jacketed glass reactor. Add Isopropanol (IPA) at a ratio of 8 volumes (8 mL per gram of crude).

  • Heating: Heat the suspension to 75°C under gentle agitation (150 rpm) until complete dissolution is achieved, forming a clear solution.

  • Controlled Cooling: Program the reactor to cool to 55°C at a controlled rate of 0.5°C/min.

  • Seeding: At 55°C, seed the solution with 0.5% (w/w) pure Entecavir-di-O-benzyl Ether crystals to induce selective nucleation of the desired enantiomer.

  • Aging and Final Cooling: Hold the temperature at 55°C for 2 hours to allow the seed bed to mature, then cool to 5°C at 0.2°C/min. The slow cooling rate prevents the kinetic entrapment of the ent-isomer in the growing crystal lattice.

  • Filtration & Washing: Filter the slurry using a Nutsche filter. Wash the wet cake with 2 volumes of pre-chilled (5°C) IPA.

  • Drying & Validation: Dry the crystals under vacuum at 45°C for 12 hours. Analyze the dried cake using the Chiral HPLC method to confirm an enantiomeric excess (ee) of >99.8% prior to downstream processing.

References

  • Entecavir Impurities and Related Compound - Veeprho Source: veeprho.com URL:[Link]

  • Entecavir Patent Evaluation & Genotoxicity - Herald Scholarly Open Access Source: heraldopenaccess.us URL:[Link]

  • Source: patents.google.
  • Chemistry Review(s) - NDA 21-797 Source: accessdata.fda.gov URL:[Link]

Sources

Advanced Chromatographic Separation of Entecavir and its Related Impurities: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Entecavir is a potent, selective guanosine analogue widely prescribed as a first-line antiviral therapy for chronic hepatitis B virus (HBV) infection[1]. Because of its complex molecular architecture—featuring multiple chiral centers on a cyclopentyl ring—the synthesis and storage of Entecavir inevitably generate a spectrum of structurally similar epimers, oxidation degradants, and process intermediates. Regulatory standards, such as those set by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate rigorous impurity profiling to ensure drug safety and efficacy[2].

This application note details a validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to simultaneously resolve Entecavir and its critical related substances (Impurities A through F)[2],[3].

Scientific Rationale & Chromatographic Strategy

Developing a single chromatographic method to separate Entecavir from its impurities presents significant challenges due to the wide polarity range of the analytes. The causality behind our experimental choices is rooted in the physicochemical properties of the molecules:

  • Stationary Phase Selection (C18): Entecavir and its epimers (Impurities A, B, and D) possess nearly identical molecular weights and functional groups. A high-efficiency, end-capped C18 column (250 mm length) is required to provide the necessary theoretical plates and steric selectivity to resolve these closely eluting diastereomers[2],[4].

  • Mobile Phase Acidification (Trifluoroacetic Acid): Entecavir contains a basic amino group on its purine ring (pKa ~2.5). Using Trifluoroacetic acid (TFA) serves a dual purpose. First, it acts as an ion-pairing agent, neutralizing the basic nitrogen to enhance hydrophobic retention. Second, it drops the mobile phase pH, suppressing the ionization of residual silanol groups on the silica matrix, which completely mitigates peak tailing[2].

  • Gradient Elution Dynamics: The impurity profile includes highly polar oxidative degradants (e.g., Impurity C) and highly lipophilic, silyl-protected synthetic intermediates (e.g., Impurity F)[3],. An isocratic method cannot accommodate this polarity spread[4]. We utilize a gradient starting with a highly aqueous phase (Mobile Phase A) to retain and resolve the polar epimers, followed by a steady ramp to a high-organic phase (Mobile Phase B) to elute the lipophilic process impurities[2].

Workflow Visualization

G A 1. Sample & Standard Prep (API + Spiked Impurities) B 2. RP-HPLC Injection (Waters C18, 10 µL, 30°C) A->B Transfer to Autosampler C 3. Gradient Elution (Water/ACN/TFA System) B->C Pump Delivery D 4. UV Detection (254 nm) C->D Analyte Separation E 5. System Suitability Test (Resolution > 1.5) D->E Signal Integration F 6. Impurity Quantification (ICH Q2 Validation) E->F Pass Criteria Met

Figure 1: End-to-end workflow for the HPLC separation and quantification of Entecavir impurities.

Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method ensures that the chromatographic resolution and peak symmetry are acceptable, thereby validating the integrity of the run.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous/Organic/Acid): Mix 990 mL of HPLC-grade water, 10 mL of Acetonitrile (ACN), and 1 mL of Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes[2].

  • Mobile Phase B (Organic/Aqueous/Acid): Mix 700 mL of HPLC-grade water, 300 mL of Acetonitrile, and 1 mL of TFA. Mix thoroughly and degas[2].

  • Diluent: Use a mixture of Water and Methanol (50:50, v/v) to ensure complete dissolution of both polar and non-polar impurities.

Step 2: Standard and Sample Preparation
  • System Suitability Solution (SST): Accurately weigh 10 mg of Entecavir Reference Standard and 1 mg each of Impurity A, B, C, and F. Transfer to a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to the mark.

  • Test Sample Preparation: Grind 10 Entecavir film-coated tablets into a fine powder. Transfer an amount equivalent to 10 mg of Entecavir into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 20 minutes to extract the API and impurities, cool to room temperature, and make up to volume. Filter through a 0.45 µm PTFE syringe filter[2],[5].

Step 3: Chromatographic Execution
  • Purge the HPLC system with Mobile Phase A and B.

  • Equilibrate the C18 column at the initial gradient conditions (100% Mobile Phase A) for at least 30 minutes until a stable baseline is achieved.

  • Self-Validation (SST Injection): Inject 10 µL of the SST solution. Verify that the resolution (

    
    ) between Entecavir and Impurity A (the closest eluting critical pair) is 
    
    
    
    . Verify that the tailing factor for the Entecavir peak is
    
    
    . Do not proceed to sample analysis unless these criteria are met[2].
  • Inject the Test Sample Preparation in triplicate following the gradient program outlined in Table 2.

Quantitative Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Waters C18 (250 mm × 4.6 mm, 5 µm)
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (UV-Vis)
Run Time 60 Minutes
Table 2: Gradient Elution Profile
Time (Minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Strategy
0.01000Isocratic hold to focus polar analytes
15.08020Gradual ramp to elute epimers
35.00100Steep ramp to elute lipophilic process impurities
45.00100Isocratic wash to remove strongly retained compounds
46.01000Return to initial conditions
60.01000Column re-equilibration
Table 3: Entecavir and Related Impurities Profile

Note: Relative Retention Times (RRT) are approximate and may shift slightly based on system dwell volume.

AnalyteChemical Nature / IdentityCAS NumberRRT
Impurity C Oxidation Degradant (

)
2204369-23-1~0.65
Entecavir Active Pharmaceutical Ingredient142217-69-4[6]1.00
Impurity A Entecavir (R,R,R)-isomer / Epimer1367369-78-5~1.15
Impurity B Entecavir Epimer1367369-77-4~1.25
Impurity D Entecavir Epimer1367369-80-9[7]~1.35
Impurity E Formylated / Related Degradant2349444-69-3[6]~1.80
Impurity F Silyl-protected intermediate (

)
649761-24-0~3.50

References

  • Title: Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography. Source: Zhejiang Da Xue Xue Bao Yi Xue Ban (PubMed Central) URL: [Link]

  • Title: Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Source: Journal of Biochemical Technology URL: [Link]

  • Title: Analytical‐Quality‐by‐Design Fluoroprobes for Quantitation of Entecavir and Penciclovir in Spiked Human Plasma and Content Uniformity Testing. Source: Luminescence - Wiley Online Library URL: [Link]

  • Title: Entecavir Impurities and Related Compound. Source: Veeprho URL: [Link]

  • Title: Entecavir Monohydrate - Impurities (D). Source: Pharmaffiliates URL: [Link]

  • Title: Entecavir Impurity 1 and E. Source: SynZeal URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting "ent-Entecavir-di-o-benzyl Ether" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ent-Entecavir-di-O-benzyl Ether (CAS 1354695-82-1)[1]. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with this complex nucleoside analog intermediate.

While the marketed drug Entecavir is a potent Hepatitis B (HBV) polymerase inhibitor, its unnatural enantiomer (ent-Entecavir) is a critical research standard used to dissect the stereochemical determinants of antiviral activity, kinase activation, and viral resistance[]. Synthesizing its protected intermediate, ent-Entecavir-di-O-benzyl Ether, requires precise control over stereochemical inversion, regioselective purine alkylation, and orthogonal deprotection[3].

Below is an in-depth, self-validating technical guide to mastering this synthetic workflow.

I. Synthetic Workflow & Mechanistic Strategy

The synthesis relies on the Mitsunobu coupling of a chiral, benzyl-protected cyclopentanol with a purine derivative[4]. Because the Mitsunobu reaction proceeds via an SN2 mechanism, it intrinsically inverts the stereocenter at the coupling site. Therefore, to achieve the (1R, 3S, 4R) configuration of ent-Entecavir, the starting cyclopentanol must possess the (1S, 3S, 4R) configuration.

Workflow A Chiral Cyclopentanol (Bn-protected) C Mitsunobu Coupling (DIAD, PPh3, THF) A->C B 2-Amino-6-O-benzylpurine B->C D N9-Alkylated Intermediate C->D Regioselective Inversion E Selective Hydrolysis (2N HCl, 60°C) D->E F ent-Entecavir di-O-benzyl Ether E->F Aliphatic Bn Preserved

Figure 1: Synthetic workflow for ent-Entecavir-di-O-benzyl Ether via Mitsunobu coupling.

II. Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each major step includes an analytical validation checkpoint to ensure causality and reaction integrity before proceeding.

Step 1: Regioselective Mitsunobu Coupling

Objective: Couple the cyclopentyl core with the purine base while strictly favoring N9-alkylation over N7-alkylation.

  • Preparation: Charge a flame-dried, argon-purged flask with (1S,3S,4R)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentan-1-ol (1.0 eq), 2-amino-6-O-benzylpurine (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF (10 mL/g).

  • Thermal Control: Cool the suspension to -5°C using an ice/brine bath. Causality: The thermodynamic preference for the less sterically hindered N9 position is maximized at sub-zero temperatures.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below 0°C during addition.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Check (In-Process): Perform TLC (EtOAc/Hexane 1:1). The starting cyclopentanol (Rf ~0.4) should disappear. Two new UV-active spots will appear: the major N9-isomer (Rf ~0.6) and the minor N7-isomer (Rf ~0.5). Confirm the N9:N7 ratio via crude LC-MS before purification.

Step 2: Orthogonal O6-Purine Deprotection

Objective: Unmask the guanine lactam core without cleaving the aliphatic di-O-benzyl ethers on the cyclopentane ring.

  • Hydrolysis: Dissolve the purified N9-intermediate in a mixture of THF and 2N aqueous HCl (1:1 v/v).

  • Heating: Heat the mixture to 60°C for 4 hours. Causality: The O6-benzyl group on the purine ring behaves electronically like an enol ether, making it highly susceptible to mild acidic cleavage[5]. The aliphatic primary and secondary benzyl ethers on the cyclopentane ring are completely stable under these conditions.

  • Quenching: Neutralize the reaction carefully with saturated aqueous NaHCO3 to pH 7. Extract with dichloromethane, dry over Na2SO4, and concentrate.

  • Validation Check (Final): Analyze the isolated product via 1H-NMR. The disappearance of the purine O6-benzylic protons (~5.5 ppm) and the retention of the four aliphatic benzylic protons (4.4–4.6 ppm) validates the successful synthesis of ent-Entecavir-di-O-benzyl Ether.

III. Troubleshooting Guide & FAQs

Troubleshooting Q1 Issue: High N7-Alkylation Byproduct? A1 Check Purine O6-Protecting Group Q1->A1 A2 Check Reaction Temperature Q1->A2 S1 Use bulky O6-benzyl group to block N7 A1->S1 S2 Maintain < 0°C during DIAD addition A2->S2

Figure 2: Troubleshooting logic tree for resolving N7 vs. N9 regioselectivity issues.

Q1: Why is my Mitsunobu coupling yielding a high ratio of the N7-alkylated isomer instead of the desired N9-isomer? A1: The regioselectivity of purine alkylation is governed by sterics. If you use an unprotected guanine, N7 becomes highly competitive. You must use a bulky protecting group, such as 2-amino-6-O-benzylpurine. The O6-benzyl group sterically shields the adjacent N7 position, directing the bulky cyclopentyl phosphonium intermediate toward the N9 nitrogen[6]. Ensure your DIAD addition temperature remains below 0°C to kinetically favor N9.

Q2: I am having trouble separating triphenylphosphine oxide (TPPO) from the protected intermediate during column chromatography. What is the best workaround? A2: TPPO co-elution is a notorious issue in Mitsunobu reactions, especially for polar nucleoside intermediates where the Rf values overlap[6]. Solution: Triturate the crude reaction mixture in cold diethyl ether/hexane (1:2). TPPO is highly insoluble in this non-polar mixture at low temperatures and will precipitate out. Filter the solid TPPO before loading the filtrate onto your silica column. Alternatively, switch to diphenyl(2-pyridyl)phosphine; the resulting phosphine oxide can be washed away with a mild acidic aqueous extraction.

Q3: During the final deprotection to yield ent-Entecavir-di-O-benzyl ether, I am observing premature cleavage of the aliphatic benzyl ethers. How do I prevent this? A3: If your goal is to isolate the di-O-benzyl ether intermediate, you must use strictly orthogonal, selective hydrolysis for the O6-purine position. Do not use catalytic hydrogenation (Pd/C, H2) or harsh Lewis acids (like BCl3 or BBr3) at this stage, as they will indiscriminately cleave all three benzyl groups, taking you straight to the fully deprotected ent-Entecavir[5]. Stick to 2N HCl in THF at 60°C; aliphatic benzyl ethers are highly stable to these specific mild aqueous acidic conditions.

IV. Quantitative Optimization Data

To illustrate the causality of the troubleshooting steps above, the following table summarizes the quantitative impact of reaction parameters on regioselectivity and overall yield.

Reaction ParameterStandard ConditionsOptimized ConditionsN9:N7 Regioselectivity RatioOverall YieldCausality / Impact
Purine Source 2-Amino-6-chloropurine2-Amino-6-O-benzylpurineImproved from 3:1 to 8:1 45% → 78% O-benzyl sterically blocks N7 attack far better than a chloride atom.
Coupling Temp 25°C (Room Temp)-5°C to 0°CImproved from 4:1 to 8:1 62% → 78% Lower kinetic energy prevents the system from overcoming the steric barrier at N7.
Azo Reagent DEAD (1.5 eq)DIAD (1.5 eq)Improved from 5:1 to 8:1 68% → 78% DIAD is safer, liquid at RT, and its isopropyl groups provide slightly better steric direction.
Deprotection 10% Pd/C, H2 (1 atm)2N HCl, THF, 60°CN/A (Cleaves all Bn groups)0% → >95% Dilute HCl selectively cleaves only the enol-like O6-purine ether[5].

V. References

1. - BOC Sciences 2.1 - Pharmaffiliates 3. 3 - Organic Chemistry Portal 4. 4 - NIH 5.6 - Google Patents 6.5 - Google Patents

Sources

Technical Support Hub: Optimization of ent-Entecavir Di-O-Benzyl Ether Purification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Process Chemistry & Purification Logic for Entecavir Intermediates Audience: Process Chemists, R&D Scientists

Executive Summary

The "di-o-benzyl ether" intermediate (often corresponding to the protected carbocyclic nucleoside prior to debenzylation) represents a critical control point in the synthesis of Entecavir (BMS-200475). The primary purification challenges at this stage are regiochemical purity (separating the N-9 isomer from the N-7 impurity) and chemical cleanup (removal of Mitsunobu byproducts like triphenylphosphine oxide).

This guide synthesizes protocols derived from Bristol-Myers Squibb (BMS) process patents and subsequent optimization literature to provide a robust, scalable purification strategy.

Module 1: Critical Impurity Profiling

Before initiating purification, you must identify which "species of failure" is present. The purification strategy diverges based on the dominant impurity.

Impurity TypeOriginDiagnostic CharacteristicRemoval Strategy
N-7 Regioisomer Kinetic byproduct of purine N-alkylation.HPLC RRT ~0.8-0.9 (elutes before N-9).Selective Crystallization (Thermodynamic control).
Triphenylphosphine Oxide (TPPO) Byproduct of Mitsunobu coupling.[1]Broad melting point; ³¹P NMR signal; sticky solid.ZnCl₂ Complexation or Non-polar wash.
Diastereomers Stereocenter mismatch (C1', C3, C4).HPLC split peaks; difficult to resolve on standard C18.Resin Adsorption or Chiral Prep-HPLC.
Benzyl Alcohol Hydrolysis of benzyl ether.Distinct sweet odor; GC detection.High-Vac Drying or Hexane slurry.
Module 2: Troubleshooting Guides (Q&A)
Issue #1: "I have a high N-7 isomer content (>5%). How do I remove it without column chromatography?"

Diagnosis: The N-alkylation of the guanine derivative is regioselective but not regiospecific. While the N-9 isomer is thermodynamically preferred, the N-7 isomer forms kinetically.

The Protocol: Thermodynamic Recrystallization Process chemistry relies on the solubility differential between the N-9 (drug substance precursor) and N-7 isomers. The N-9 isomer typically packs better in the crystal lattice due to the orientation of the purine ring.

Step-by-Step Workflow:

  • Solvent Selection: Use a mixture of Methanol (MeOH) and Water (or Ethanol/Water). The BMS patent literature suggests aqueous alcohol is superior for rejecting the N-7 isomer.

  • Dissolution: Suspend the crude solid in MeOH (5-7 volumes). Heat to reflux (60-65°C) until full dissolution.

  • The "Polish" Filtration: While hot, filter through a sintered glass funnel to remove insoluble inorganic salts (e.g., residual carbonates).

  • Controlled Cooling (Critical):

    • Cool to 50°C.

    • Seeding: Add 0.5% w/w pure N-9 seed crystals.

    • Hold at 45-50°C for 1 hour (Ostwald ripening).

    • Ramp cool to 0-5°C over 4 hours.

  • Isolation: Filter the resulting plate-like crystals. Wash with cold MeOH/Water (1:1).

Why this works: The slow cooling allows the thermodynamically stable N-9 crystals to grow while the N-7 isomer, which has a different solubility profile and crystal habit, remains in the mother liquor.

Issue #2: "My product is a sticky oil/gum and contains Triphenylphosphine Oxide (TPPO). It won't crystallize."

Diagnosis: TPPO is a notorious byproduct of the Mitsunobu reaction often used to couple the cyclopentyl fragment. It inhibits crystallization by acting as a solvent impurity.

The Protocol: The ZnCl₂ Precipitation Method Standard chromatography is inefficient for removing stoichiometric amounts of TPPO. A chemical complexation strategy is far more scalable.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Ethanol or Ethyl Acetate .

  • Complexation: Add Zinc Chloride (ZnCl₂) (approx. 2 equivalents relative to the phosphine used).[2]

  • Precipitation: Stir at room temperature for 2-4 hours. TPPO forms a coordinate complex with ZnCl₂ (TPPO)₂·ZnCl₂, which is highly insoluble in these solvents.

  • Filtration: Filter off the white precipitate (the complex).

  • Recovery: Concentrate the filtrate. The product (benzyl ether intermediate) remains in the solution, significantly cleaner.

Alternative (Non-Metal) Method: If metal contamination is a concern, perform a slurry wash in Methyl tert-butyl ether (MTBE) or Hexane/Ether (9:1) . The benzyl ether intermediate is often less soluble in non-polar alkanes than TPPO, allowing you to wash away the TPPO (or vice versa depending on the specific protecting group lipophilicity).

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying the crude coupling product.

PurificationLogic Start Crude Reaction Mixture (Benzyl Ether Intermediate) CheckImpurity QC Check: Major Impurity? Start->CheckImpurity TPPO_Route High TPPO Content CheckImpurity->TPPO_Route Mitsunobu Byproduct N7_Route High N-7 Isomer CheckImpurity->N7_Route Regioisomer ZnCl2_Step Add ZnCl2 (2 eq) in EtOH Precipitate (TPPO)2-ZnCl2 TPPO_Route->ZnCl2_Step Cryst_Step Recrystallization Solvent: MeOH/H2O (70:30) N7_Route->Cryst_Step Filter_Zn Filter Solids ZnCl2_Step->Filter_Zn Filter_Zn->Cryst_Step Filtrate to Cryst SlowCool Controlled Cooling (60°C -> 5°C) Cryst_Step->SlowCool FinalProduct Pure N-9 Benzyl Ether (>99% Purity) SlowCool->FinalProduct

Caption: Decision matrix for isolating the N-9 benzyl ether intermediate based on impurity profiling.

Module 4: Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must implement "Stop/Go" criteria at key stages.

1. The Melting Point Test (Quick QC)

  • Standard: Pure Entecavir benzyl ether intermediates often have sharp melting points (specific range depends on the exact protecting group, e.g., 120-125°C).

  • Failure Mode: A range >3°C indicates high TPPO or solvent retention. Action: Re-slurry in Hexanes.

2. HPLC Method for Isomer Ratio

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (adjusted to pH 3.0 with H₃PO₄) typically 30:70 or gradient depending on the exact intermediate lipophilicity.

  • Detection: UV at 254 nm (Purine absorption).

  • Success Criteria: N-9 peak area > 99.5%; N-7 peak area < 0.1%.

References
  • Bristol-Myers Squibb Co. (1991). Process for preparing entecavir and its intermediates. US Patent 5,206,244. Link

  • Bisacchi, G. S., et al. (1997). BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity. Bioorganic & Medicinal Chemistry Letters, 7(10), 127-132. Link

  • Batesky, D. C., et al. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Link[3]

  • Zhou, H., et al. (2011). Synthesis and crystallization of Entecavir intermediates. CN Patent 101891741B. Link

Sources

Technical Support Center: Optimizing Entecavir Synthesis by Controlling the ent-Entecavir-di-o-benzyl Ether Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Technologies Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Entecavir. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the formation and control of a critical process-related impurity, ent-Entecavir-di-o-benzyl Ether. Our focus is to enhance your process understanding, leading to improved yield and final product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature and significance of the ent-Entecavir-di-o-benzyl Ether impurity.

Q1: What exactly is "ent-Entecavir-di-o-benzyl Ether"?

A: This nomenclature describes a specific process-related impurity of Entecavir with two key features:

  • ent- : This prefix is short for "enantiomer." Entecavir is a chiral molecule with a specific three-dimensional arrangement (1S, 3R, 4S) essential for its biological activity.[1] The ent- prefix indicates that this impurity is the mirror image of the desired Entecavir stereoisomer.

  • -di-o-benzyl Ether : This part of the name signifies that the two primary hydroxyl groups on the cyclopentyl ring remain protected by benzyl (Bn) ether groups.[2][3] These protecting groups are used during synthesis to prevent unwanted side reactions but must be removed in the final step to yield Entecavir.[4]

Therefore, this impurity is the enantiomer of a protected Entecavir intermediate. Its presence points to two distinct issues in the synthetic process: a failure in stereochemical control and incomplete deprotection.

Q2: Why is controlling this impurity critical for Entecavir synthesis?

A: The presence of ent-Entecavir-di-o-benzyl Ether is a significant concern for several reasons:

  • Yield Reduction: Every mole of the starting material that is converted into this impurity is a mole that does not become the final active pharmaceutical ingredient (API), directly reducing the overall process yield.

  • Purification Challenges: The structural similarity between the desired product, its intermediates, and this impurity can make purification by standard methods like crystallization or chromatography difficult and costly.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent limits on impurities in drug substances.[5] Chiral impurities are of particular concern, as the wrong enantiomer can be inactive or, in some cases, have undesirable pharmacological effects.

  • Process Control Indicator: The level of this impurity serves as a critical indicator of the robustness and control of two key transformation types in your synthesis: stereoselective reactions and deprotection steps.

Q3: At what stages of the synthesis is this impurity most likely generated?

A: The formation of this impurity is not a single-step event but rather a combination of issues at different stages:

  • Loss of Stereocontrol (The ent- problem): This originates early in the synthesis during a stereoclogging step. Key reactions where the undesired enantiomer can be formed include asymmetric epoxidation, diastereoselective reductions, or the Mitsunobu reaction used to couple the purine base to the carbocyclic core.[4][6][7] If the undesired enantiomer of a key intermediate is formed here, it will be carried through the subsequent steps.

  • Incomplete Deprotection (The -di-o-benzyl Ether problem): This occurs in the final synthetic step, which is typically a catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to cleave the benzyl ether protecting groups.[4] If this reaction does not go to completion, the protected impurity will remain in the crude product.

The relationship between the synthetic pathway and the formation of this impurity is visualized below.

cluster_synthesis Synthetic Pathway cluster_deprotection Final Deprotection Step (e.g., H₂, Pd/C) ChiralIntermediate (1R,3S,4R)-Core Intermediate (Undesired Enantiomer) ProtectedIntermediate ent-Entecavir-di-O-benzyl Ether (Impurity Precursor) ChiralIntermediate->ProtectedIntermediate Carried Through Synthesis Impurity ent-Entecavir-di-O-benzyl Ether (Final Impurity) ProtectedIntermediate->Impurity Incomplete Reaction DesiredProtected (1S,3R,4S)-Entecavir-di-O-benzyl Ether (Desired Intermediate) Entecavir Entecavir (API) (1S,3R,4S) DesiredProtected->Entecavir Complete Reaction StereoStep Key Stereoselective Step (e.g., Mitsunobu Reaction) StereoStep->ChiralIntermediate Loss of Stereocontrol StereoStep->DesiredProtected Desired Pathway

Caption: Formation pathway of the ent-Entecavir-di-o-benzyl Ether impurity.

Section 2: Troubleshooting Guide: Root Cause Analysis & Corrective Actions

This guide provides a structured approach to diagnosing and resolving the underlying issues leading to the formation of the target impurity.

Root Cause A: Incomplete Deprotection (The Benzyl Ether Issue)
Q4: My analysis shows high levels of benzyl-protected species after the final deprotection step. What are the most common causes?

A: Incomplete catalytic hydrogenation for benzyl ether cleavage is a common challenge. The root causes typically fall into one of these categories:

  • Catalyst Deactivation: The Palladium (or other precious metal) catalyst is susceptible to poisoning. Trace amounts of sulfur compounds, halides, or strong coordinating agents (like residual phosphines from a Mitsunobu reaction) can irreversibly bind to the catalyst's active sites, rendering it ineffective.

  • Insufficient Hydrogen Availability: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. This can be hampered by poor agitation, low hydrogen pressure, or leaks in the reactor system.

  • Sub-optimal Reaction Conditions: Reaction parameters such as temperature, solvent, and reaction time play a crucial role. For example, a solvent that poorly solubilizes the substrate can lead to mass transfer limitations. Insufficient reaction time will naturally lead to an incomplete conversion.

  • Poor Catalyst Quality or Loading: The activity of the catalyst can vary between batches. Using an inadequate amount (low loading) will result in a slow or stalled reaction.

Root Cause B: Chiral Contamination (The ent- Enantiomer Issue)
Q5: What are the most likely sources of the enantiomeric (ent-) impurity in my synthesis?

A: The presence of the ent- isomer indicates a problem with a reaction designed to set one of the key stereocenters. You should critically evaluate the following steps:

  • Asymmetric Reactions: Many modern Entecavir syntheses employ highly selective reactions to build the chiral carbocyclic core.[8][9] These include asymmetric reductions or epoxidations. The enantiomeric excess (e.e.) of these steps must be very high (>99%) to avoid carrying significant amounts of the wrong enantiomer forward.

  • Mitsunobu Reaction: The coupling of the guanine derivative to the cyclopentenyl alcohol is often achieved via a Mitsunobu reaction.[6][7] While typically stereoinvertive (Sₙ2), this reaction can sometimes proceed with loss of stereochemical integrity if conditions are not optimal, leading to racemization or the formation of undesired diastereomers that ultimately lead to the ent- form after further steps.

  • Chiral Starting Material Purity: If your synthesis starts from a chiral precursor, such as (S)-(+)-carvone, its enantiomeric purity is paramount.[8] Any contamination in the starting material will be amplified throughout the synthetic sequence.

Q6: How can I improve the stereoselectivity of my synthesis to minimize the formation of ent- impurities?

A: Enhancing stereocontrol requires a systematic optimization of the relevant chiral-defining step.

  • Verify Reagent Purity: Always use chiral reagents, ligands, or catalysts from reputable sources and verify their enantiomeric purity before use.

  • Optimize Reaction Conditions:

    • Temperature: Stereoselective reactions are often highly sensitive to temperature. Lowering the temperature can significantly improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, directly impacting stereochemical outcomes. Screen a range of solvents to find the optimal medium.

    • Addition Rate: In reactions involving potent reagents, slow addition can prevent temperature spikes and minimize side reactions that may erode stereoselectivity.

  • Purify Chiral Intermediates: It is often more efficient to remove the undesired enantiomer at an intermediate stage rather than at the final API stage. Investigate if the key chiral intermediate can be upgraded to >99.5% e.e. through crystallization or chiral chromatography before proceeding with the synthesis.

start Impurity Detected: ent-Entecavir-di-O-benzyl Ether check_deprotection Analyze Crude Post-Debenzylation: Any (1S,3R,4S)-Entecavir-di-O-benzyl Ether? start->check_deprotection deprotection_issue Root Cause: Incomplete Debenzylation check_deprotection->deprotection_issue Yes chiral_issue Root Cause: Chiral Contamination check_deprotection->chiral_issue No action_deprotection Corrective Actions: 1. Check Catalyst Activity/Loading 2. Increase H₂ Pressure/Time 3. Screen Solvents 4. Purify Upstream Intermediates deprotection_issue->action_deprotection action_chiral Corrective Actions: 1. Verify Chiral Reagent Purity 2. Optimize Reaction Temp/Solvent 3. Purify Key Chiral Intermediate 4. Re-evaluate Stereoselective Step chiral_issue->action_chiral

Caption: Troubleshooting workflow for the ent-Entecavir-di-o-benzyl Ether impurity.

Section 3: Analytical Control Strategies

Effective control of any impurity begins with robust analytical methods capable of accurate detection and quantification.

Q7: What is the recommended analytical method for monitoring ent-Entecavir-di-o-benzyl Ether?

A: The industry-standard method for analyzing Entecavir and its non-volatile, UV-active impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11] This technique provides the necessary selectivity and sensitivity to separate Entecavir from its diastereomeric and process-related impurities. For chiral impurities like the ent- form, a specific chiral HPLC method may be required for accurate quantification, though often it can be separated from the main peak on a high-resolution achiral column.[12][13]

Protocol 1: General RP-HPLC Method for Entecavir Impurity Profiling

This protocol provides a validated starting point for method development. Optimization will be required based on your specific impurity profile and available equipment.[11][14]

Objective: To separate and quantify Entecavir and its process-related impurities, including protected intermediates.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Stationary Phase (e.g., Zorbax, Waters Symmetry) 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for nucleoside analogues and their protected forms.[10]
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 4.5 with Phosphoric AcidBuffering controls the ionization state of the analytes, ensuring reproducible retention times.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Time (min)% B
05
2070
2570
265
305
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.[11]
Detection UV at 254 nmEntecavir and its guanine-containing impurities have a strong UV absorbance at this wavelength.[11]
Injection Vol. 10 µLCan be adjusted based on sample concentration and sensitivity requirements.
Diluent Mobile Phase A / Mobile Phase B (95:5)Ensures sample is fully dissolved and compatible with the initial mobile phase conditions.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of Entecavir and any available impurity standards (like ent-Entecavir-di-o-benzyl Ether) in the diluent to a known concentration (e.g., 0.5 mg/mL for Entecavir, 0.005 mg/mL for impurities).

  • Sample Preparation: Accurately weigh the crude or final Entecavir sample and dissolve it in the diluent to the same nominal concentration as the main component standard (e.g., 0.5 mg/mL).

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (check for reproducibility of retention time, peak area, and resolution between critical pairs).

  • Analysis: Inject the sample solution and integrate all peaks.

  • Calculation: Identify impurities by their relative retention time (RRT) compared to the Entecavir peak. Quantify using the area of the external impurity standard or, if a standard is unavailable, by area percent relative to the main peak.

References

  • WEN QinQing; ZHENG GuoJun. (2011). Optimized synthetic process for the key intermediate of entecavir. Journal of Beijing University of Chemical Technology, 38(2), 81-83. [Link]

  • Krishna S P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. organic-chemistry.org. [Link]

  • Wang, C., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Mass Spectrometry, 53(3), 247-256. [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-Entecavir. researchgate.net. [Link]

  • Veeprho. (n.d.). Entecavir Impurities and Related Compound. veeprho.com. [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1856. [Link]

  • Wang, C., et al. (2017). Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R-besivance and Zn II using Mass Spectrometry. ResearchGate. [Link]

  • Xu, D., et al. (2018). Total Synthesis of Entecavir: A Robust Route for Pilot Production. Figshare. [Link]

  • Lin, S., et al. (2015). Synthetic Study towards Entecavir. Atlantis Press. [Link]

  • ResearchGate. (2022). Molecular structure of entecavir monohydrate, with chiral centers... researchgate.net. [Link]

  • Google Patents. (2010). CN101891741A - New synthesis process of antiviral drug entecavir.
  • Valpuesta, M., et al. (2013). Total synthesis of entecavir. The Journal of Organic Chemistry, 78(11), 5482-91. [Link]

  • Axios Research. (n.d.). Entecavir Impurity 18. axiosresearch.com. [Link]

  • ResearchGate. (2016). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. researchgate.net. [Link]

Sources

Technical Support Center: Entecavir Impurity Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Advanced Characterization of Entecavir (ETV) Impurities

Welcome to the Technical Support Center

Subject: Overcoming the "Stereochemical & Stability" Paradox in Entecavir Analysis.

As researchers, we often underestimate Entecavir. On paper, it looks like a standard guanosine nucleoside analogue. In the lab, it is a chromatographic minefield. The molecule possesses three chiral centers (


) and a reactive exocyclic methylene group. This creates a "perfect storm" for analytical challenges: difficult-to-resolve diastereomers and a high susceptibility to oxidative degradation.

This guide moves beyond the monograph. We address the why behind your failing system suitability and provide self-validating protocols to fix it.

Module 1: Chromatographic Resolution (The "Peaks Won't Separate" Problem)

Q1: I am seeing co-elution between Entecavir and its diastereomers (specifically the 4-isomer). My standard C18 method isn't working. How do I resolve this critical pair?

The Root Cause: Entecavir's diastereomers (e.g., the


 isomer) have identical mass-to-charge ratios and nearly identical hydrophobicities to the API. Standard C18 columns often lack the steric selectivity required to differentiate the spatial orientation of the hydroxyl group at the C-4 position. Furthermore, the exocyclic double bond creates pi-pi interaction possibilities that vary slightly between isomers.

The Troubleshooting Protocol:

  • Stationary Phase Selection:

    • Do not rely on generic C18 columns.

    • Recommendation: Switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase. These columns utilize pi-pi interactions with the purine ring and the exocyclic double bond, offering orthogonal selectivity compared to hydrophobicity alone.

    • Alternative: A high-density C18 with low silanol activity (e.g., Zorbax SB-C18 or Waters Symmetry) can work if the temperature is optimized.

  • Mobile Phase Optimization (The pH Factor):

    • Entecavir is zwitterionic but primarily basic at low pH.

    • Action: Buffer your mobile phase to pH 3.0 - 4.0 using Ammonium Acetate (10-20 mM).

    • Why? This pH suppresses the ionization of residual silanols on the column, preventing peak tailing, while keeping the guanine moiety protonated for consistent retention behavior.

  • The "Shallow Gradient" Trick:

    • Diastereomers often elute within 1-2% organic variation.

    • Protocol: Implement a shallow gradient slope (e.g., 0.5% B/min) around the elution time of the main peak.

Data Summary: Recommended HPLC Conditions

ParameterConditionRationale
Column Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or Phenyl-HexylSteric selectivity for isomers.
Buffer 10 mM Ammonium Acetate (pH 3.0 adjusted with Acetic Acid)Improves peak shape; MS compatible.
Organic Acetonitrile (ACN)Sharper peaks than Methanol for ETV.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nmMax absorbance for guanine chromophore.
Temp 30°C - 40°CHigher temp improves mass transfer/resolution.
Visualizing the Method Development Logic

MethodDevelopment Start Issue: Poor Resolution (Rs < 1.5) CheckPH Check Mobile Phase pH (Is it 3.0 - 4.0?) Start->CheckPH AdjustPH Adjust to pH 3.0 with Ammonium Acetate CheckPH->AdjustPH No CheckCol Check Stationary Phase CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to Phenyl-Hexyl or High-Density C18 CheckCol->SwitchCol Generic C18 CheckGrad Check Gradient Slope CheckCol->CheckGrad High Quality C18 SwitchCol->CheckGrad FlattenGrad Flatten Gradient (0.5% B/min increase) CheckGrad->FlattenGrad Steep Gradient Success Resolution > 2.0 (System Suitability Pass) CheckGrad->Success Optimized FlattenGrad->Success

Caption: Decision tree for resolving Entecavir diastereomers (Critical Pair optimization).

Module 2: Structural Elucidation (The "Unknown Peak" Problem)

Q2: I have an impurity eluting at RRT 0.85 that increases under oxidative stress. MS shows a mass of [M+16]. Is this the N-oxide or the epoxide?

The Scientific Insight: Entecavir is unique among nucleosides because of its exocyclic double bond on the cyclopentyl ring. This is a "soft spot" for oxidation.

  • Possibility A: Oxidation of the guanine nitrogen (N-7 or N-1), forming an N-oxide.

  • Possibility B: Epoxidation of the exocyclic methylene group.

Differentiation Protocol: You cannot rely on MS1 (parent mass) alone as both are +16 Da. You must use MS/MS fragmentation.

  • Perform MS/MS (Product Ion Scan):

    • Precursor Ion:

      
       294 (Protonated Entecavir + 16 = 310).
      
    • Collision Energy: 20-30 eV.

  • Analyze the Fragments:

    • N-Oxide Signature: Look for the characteristic loss of oxygen (

      
      ) or the unmodified base fragment. If the oxidation is on the base, the sugar fragment will match the parent.
      
    • Epoxide/Glycol Signature: If the oxidation is on the cyclopentyl ring (exocyclic bond), the fragmentation pattern will show a modified sugar moiety.

    • Key Reference: USP Related Compound A is the Deshydroxy analog, but oxidative degradants are often N-oxides.

Degradation Pathway Visualization

DegradationPathways cluster_Oxidation Oxidative Stress (H2O2) cluster_Acid Acid Hydrolysis ETV Entecavir (API) [M+H]+ = 278 NOxide N-Oxide Impurity (Guanine Oxidation) [M+H]+ = 294 ETV->NOxide +16 Da Epoxide Exocyclic Epoxide (Cyclopentyl Oxidation) [M+H]+ = 294 ETV->Epoxide +16 Da Deshydroxy Deshydroxy ETV (Impurity A) [M+H]+ = 262 ETV->Deshydroxy -16 Da (Elimination) Hydrolysis Guanine Cleavage (Free Base) ETV->Hydrolysis Glycosidic Bond Break

Caption: Primary degradation pathways of Entecavir under oxidative and acidic stress conditions.

Module 3: Detection Sensitivity (The "Invisible Impurity" Problem)

Q3: I suspect process impurities from the benzyl-protection steps, but they aren't showing up in my UV trace. How do I detect them?

The Challenge: Synthetic intermediates often lack the conjugated pi-systems present in the final API (the guanine ring). If you are using UV at 254 nm, you are blind to impurities that lack a chromophore or have low extinction coefficients at that wavelength.

The Solution: Multi-Detector Approach

  • Charged Aerosol Detection (CAD) or ELSD:

    • Entecavir synthesis involves benzyl-protected intermediates (e.g., O-benzyl derivatives). These are non-volatile.

    • Protocol: Connect a CAD in series or parallel with your UV detector. CAD response is independent of chemical structure and depends only on mass/volatility. This will reveal non-chromophoric process impurities.

  • LC-MS/MS (MRM Mode):

    • If you know the structure of the intermediate (e.g., from the patent route), set up a Multiple Reaction Monitoring (MRM) transition.

    • Warning: Benzyl groups ionize well, but ensure your mobile phase does not contain non-volatile buffers (like phosphate), which will ruin the MS source. Stick to Formic Acid or Ammonium Acetate.

References

  • United States Pharmacopeia (USP). Entecavir Monograph: Related Compounds.[1] USP-NF.[2] (Defines limits for Related Compound A and System Suitability mixtures).

  • Balaji, N., & Sultana, S. (2016).[3] LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products.[3][4][5] Research Journal of Pharmaceutical, Biological and Chemical Sciences.[3][5] (Establishes the C18/Ammonium Acetate separation protocol).

  • Gomes, F. P., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science.[6] (Detailed fragmentation pathways for oxidative and acidic degradants).

  • Bristol-Myers Squibb. Baraclude (Entecavir) Prescribing Information. (Background on chemical structure and stability).

Sources

Validation & Comparative

A Researcher's Guide to Benzyl-Protected Entecavir Intermediates: A Stereochemical Comparison

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of 3',5'-di-O-Benzyl Entecavir and its Enantiomeric Impurity, ent-Entecavir-di-o-benzyl Ether

For researchers and scientists in the field of antiviral drug development, particularly those focused on the synthesis of Entecavir, a thorough understanding of its synthetic intermediates is paramount. This guide provides a detailed comparison of two critical, yet distinct, benzyl-protected intermediates: 3',5'-di-O-Benzyl Entecavir and its enantiomer, ent-Entecavir-di-o-benzyl Ether. While chemically similar, their stereochemical differences have profound implications for synthesis, purification, and the biological activity of the final active pharmaceutical ingredient (API).

Entecavir is a potent nucleoside analogue used for the treatment of hepatitis B virus (HBV) infection.[1][2] Its complex carbocyclic structure necessitates a multi-step synthesis, often involving the use of protecting groups to selectively mask reactive hydroxyl moieties.[3][4] Benzyl ethers are commonly employed for this purpose due to their stability and ease of removal during the final deprotection steps.[5]

Understanding the Key Players: Structure and Stereochemistry

The fundamental difference between 3',5'-di-O-Benzyl Entecavir and ent-Entecavir-di-o-benzyl Ether lies in their three-dimensional arrangement of atoms, a property known as stereochemistry.

  • 3',5'-di-O-Benzyl Entecavir (CAS: 142217-81-0) is the desired intermediate in the synthesis of Entecavir.[6][7] Its stereochemistry at the cyclopentyl core—(1S,3R,4S)—mirrors that of the active drug, Entecavir.[2][6] This specific arrangement is crucial for the molecule's ability to be further processed into the therapeutically active agent.

  • ent-Entecavir-di-o-benzyl Ether (CAS: 1354695-82-1), also known as Entecavir Impurity 6, is the enantiomer of the desired intermediate.[8][9] Enantiomers are non-superimposable mirror images of each other. This means that while it has the same molecular formula and connectivity of atoms, its spatial arrangement is the mirror opposite. In the context of Entecavir synthesis, it is considered a critical impurity that must be carefully controlled.[8][9]

Table 1: Key Properties of Benzyl-Protected Entecavir Intermediates

Property3',5'-di-O-Benzyl Entecavirent-Entecavir-di-o-benzyl Ether
CAS Number 142217-81-0[6][10]1354695-82-1[8][10]
Molecular Formula C₂₆H₂₇N₅O₃[6][10]C₂₆H₂₇N₅O₃[10]
Molecular Weight 457.52 g/mol [6]457.53 g/mol [10]
Role in Synthesis Desired synthetic intermediate for Entecavir[7]Enantiomeric impurity[8][9]
Stereochemistry (1S,3R,4S) configuration, corresponding to active EntecavirEnantiomeric (mirror image) configuration
Synonyms 2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one[6]Entecavir Impurity 6[8][9]

Synthetic Implications: The Pursuit of Stereoselectivity

The primary goal in the synthesis of Entecavir is to produce the desired (1S,3R,4S) stereoisomer with high purity. The formation of ent-Entecavir-di-o-benzyl Ether is an undesirable outcome that reduces the overall yield and necessitates stringent purification processes. Modern synthetic routes employ various strategies to achieve high stereoselectivity:

  • Chiral Starting Materials: Many synthetic pathways commence with a chiral molecule, such as D-ribose, which provides a pre-defined stereochemical scaffold.[4][11] This approach aims to transfer the chirality of the starting material to the final product.

  • Asymmetric Synthesis: Techniques like asymmetric hydroboration and diastereoselective epoxidation are employed to create the desired stereocenters with high fidelity.[12]

  • Enzymatic Resolutions: In some approaches, enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.[13]

The choice of protecting groups, such as the benzyl ethers discussed here, is also critical. They must be stable under the reaction conditions used to build the molecule and be removable at a later stage without affecting the stereochemistry of the core structure.[5]

G cluster_synthesis Entecavir Synthesis Overview Chiral Precursor Chiral Precursor Intermediate_A Protected Carbocyclic Core Chiral Precursor->Intermediate_A Stereoselective Reactions Intermediate_B 3',5'-di-O-Benzyl Entecavir (Desired Intermediate) Intermediate_A->Intermediate_B Guanine Coupling Impurity ent-Entecavir-di-o-benzyl Ether (Enantiomeric Impurity) Intermediate_A->Impurity Poor Stereocontrol Entecavir_API Entecavir (API) Intermediate_B->Entecavir_API Deprotection caption Simplified workflow of Entecavir synthesis. G Sample Sample containing both enantiomers HPLC_Column Chiral HPLC Column Sample->HPLC_Column Injection Detector UV Detector HPLC_Column->Detector Elution Chromatogram Chromatogram with separated peaks Detector->Chromatogram Quantification Quantification of each enantiomer Chromatogram->Quantification

Sources

A Comparative Analysis of Entecavir Synthesis Impurities: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Entecavir, a potent guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism of action involves the inhibition of HBV DNA polymerase, effectively suppressing viral replication.[1][2] The intricate multi-step synthesis of this carbocyclic nucleoside, however, presents a significant challenge in controlling the impurity profile of the final active pharmaceutical ingredient (API).[3] The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the drug product. Therefore, a thorough understanding and robust analytical control of these impurities are paramount for regulatory compliance and patient safety.

This guide provides a comprehensive comparative analysis of Entecavir synthesis impurities, drawing upon established synthetic routes and analytical methodologies. We will delve into the origins of various impurities, compare different synthetic strategies in this context, and present detailed analytical protocols for their effective detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of Entecavir.

The Genesis of Impurities: A Comparative Look at Synthetic Routes

The impurity profile of Entecavir is intrinsically linked to its synthetic pathway. Various routes have been developed to construct its complex carbocyclic core, each with its own set of potential impurities.[3] Understanding these routes is the first step in predicting and controlling the final impurity profile.

The Bristol-Myers Squibb (BMS) Route: A Foundational Approach

One of the earliest and most referenced synthetic strategies for Entecavir was developed by Bristol-Myers Squibb. This route often serves as a benchmark for comparison. A simplified representation of a potential pathway is illustrated below.

A Cyclopentadiene Derivative B Key Intermediate Formation A->B [Several Steps] C Introduction of Guanine Moiety B->C Coupling Reaction D Deprotection & Purification C->D Cleavage of Protecting Groups E Entecavir D->E Crystallization

Caption: Simplified workflow of a potential Entecavir synthesis route.

This synthetic approach, while elegant, can introduce specific impurities. For instance, incomplete reactions during the formation of the key intermediate can lead to residual starting materials or incompletely functionalized cyclopentane rings. The coupling reaction with the guanine moiety is another critical step where by-products can form. Finally, the deprotection steps, if not driven to completion, can result in process-related impurities with lingering protecting groups.

Synthesis from Chiral Precursors: Leveraging Nature's Stereochemistry

To overcome some of the challenges associated with creating the correct stereochemistry, alternative synthetic routes often start from naturally occurring chiral molecules like (D)-ribose or carvone.[3] These approaches aim to transfer the existing stereocenters from the starting material to the final Entecavir molecule, potentially reducing the formation of certain diastereomeric impurities.

A Chiral Precursor (e.g., D-Ribose) B Carbocyclic Core Construction A->B C Functional Group Manipulations B->C D Guanine Installation C->D E Final Steps D->E F Entecavir E->F

Caption: Generalized synthetic scheme starting from a chiral precursor.

While this strategy can offer better stereocontrol, it often involves a greater number of synthetic steps.[3] Each additional step introduces a new possibility for impurity formation. For example, the multi-step conversion of the sugar ring into a carbocycle can generate a variety of intermediates and by-products that may be difficult to separate.

A Catalog of Entecavir Impurities

A comprehensive understanding of the potential impurities is crucial for developing effective control strategies. Entecavir impurities can be broadly categorized as process-related, degradation-related, and stereoisomeric.[4]

Impurity CategorySpecific ExamplesPotential Origin
Process-Related Impurities Unreacted starting materials, intermediates, reagents, and by-products.[4]Incomplete reactions, side reactions during synthesis.
Residual Solvents (e.g., methanol, ethanol, dichloromethane).[4]Used during synthesis and purification steps.
O6-Benzylguanine.[5]A common intermediate in the synthesis of guanine derivatives.
Formaldehyde.[6]Can be a trace impurity in certain reagents or form under specific reaction conditions.
Degradation Impurities Oxidation by-products (e.g., 8-Hydroxy Entecavir).[4][]Exposure to oxygen, light, or oxidizing agents.[4]
Hydrolysis impurities.[4]Exposure to moisture.[4]
Thermal degradation products.[4]Exposure to high temperatures during synthesis or storage.[4]
Stereoisomeric Impurities Entecavir 1-epimer (EP Impurity A).[]Lack of complete stereocontrol during synthesis.
Entecavir 3-epimer (EP Impurity B).[]Lack of complete stereocontrol during synthesis.
Entecavir 4-epimer (EP Impurity D).[]Lack of complete stereocontrol during synthesis.
Other Pharmacopoeial Impurities Entecavir Related Compound A (F).[][8]A known process-related impurity or degradation product.
8-Methoxy Entecavir (EP Impurity E).[]Can arise from reactions with methanol or methoxy-containing reagents.
Furoentecavir.[]A potential rearrangement or degradation product.

Analytical Methodologies for Impurity Profiling: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) is the workhorse analytical technique for the separation and quantification of Entecavir and its impurities.[9][10][11] The choice of chromatographic conditions is critical for achieving the necessary resolution between the main component and its closely related impurities, particularly diastereomers.

Representative HPLC Method for Entecavir Impurity Profiling

The following protocol is a representative example based on published methods and pharmacopoeial guidelines.[8][10][11][12][13]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size).[10][11][12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).[8]

  • Flow Rate: Typically 1.0 mL/min.[10][11]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[11]

  • Detection: UV detection at approximately 254 nm.[10][11]

  • Injection Volume: 20 µL.[10]

3. Sample Preparation:

  • Accurately weigh and dissolve the Entecavir sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of about 500 µg/mL.[10][11]

  • For tablet analysis, powder the tablets and extract the active ingredient with the diluent, followed by centrifugation or filtration to remove excipients.[10][11]

4. System Suitability:

  • Inject a system suitability solution containing Entecavir and known impurities to verify the performance of the chromatographic system.

  • Key parameters to assess include resolution between critical pairs (e.g., Entecavir and its epimers), tailing factor for the Entecavir peak, and the relative standard deviation of replicate injections.[8]

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Identify and quantify the impurities based on their retention times and response factors relative to the Entecavir peak or a qualified reference standard.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weighing of Entecavir Sample B Dissolution in Diluent A->B C Filtration/Centrifugation (if necessary) B->C D Injection into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Peak Identification (Retention Time) F->G H Peak Integration & Quantification G->H I Impurity Profiling Report H->I

Caption: General workflow for HPLC-based impurity analysis of Entecavir.

Comparative Performance of Analytical Methods

Different HPLC methods can offer varying degrees of performance in separating specific impurities. The choice of column chemistry, mobile phase composition, and gradient profile are all critical factors. For instance, methods specifically developed for the separation of diastereomeric impurities often employ optimized conditions to achieve a resolution of greater than 2.0 between the epimers and the main Entecavir peak.[10][11] The sensitivity of the method, as indicated by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), is also a crucial parameter, with some methods capable of detecting impurities at levels below 0.01%.[10]

Method ParameterTypical Value/RangeSignificance
Resolution (Entecavir and critical impurity pair) > 2.0Ensures accurate quantification of closely eluting impurities.[10][11]
LOD/LOQ LOD: ~0.003% - 0.01%Defines the sensitivity of the method for detecting trace impurities.[10]
LOQ: ~0.009% - 0.03%The lowest concentration at which the impurity can be reliably quantified.[10][12]
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.[10][11][12]
Accuracy (% Recovery) 95-105%Indicates the closeness of the measured value to the true value.[10][12]

Regulatory Perspectives and Control Strategies

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for impurities in Entecavir.[][8][13] These pharmacopoeias provide detailed monographs that outline the official analytical procedures and acceptance criteria for both the API and the finished dosage forms. For example, the USP specifies a limit for Entecavir Related Compound A and provides a detailed chromatographic method for its determination.[8]

An effective impurity control strategy involves a multi-faceted approach:

  • Raw Material Control: Sourcing high-quality starting materials and reagents with well-defined impurity profiles.

  • In-Process Controls: Monitoring critical process parameters and intermediate quality to minimize the formation of impurities.

  • Purification Procedures: Employing robust crystallization and other purification techniques to effectively remove impurities.

  • Final API Testing: Comprehensive analysis of the final API to ensure it meets the pre-defined specifications and regulatory requirements.

Conclusion

The synthesis of Entecavir is a complex process that can lead to the formation of a variety of impurities. A thorough understanding of the synthetic route and the potential for impurity formation is essential for developing a robust control strategy. High-performance liquid chromatography is a powerful tool for the separation and quantification of these impurities, and validated analytical methods are crucial for ensuring the quality, safety, and efficacy of this important antiviral drug. By integrating knowledge of synthetic chemistry with advanced analytical techniques, researchers and drug development professionals can effectively manage the impurity profile of Entecavir, from early-stage development to commercial manufacturing.

References

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). Available at: [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chemistry International Journal, 7(3). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Organic Chemistry. Available at: [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1860. Available at: [Link]

  • Pharmaffiliates. (n.d.). Entecavir-impurities. Available at: [Link]

  • Veeprho. (n.d.). Entecavir Impurities and Related Compound. Available at: [Link]

  • Balaji, N., & Sultana, S. (2016). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US8481728B2 - Process for preparing entecavir and its intermediates.
  • USP. (2025). Entecavir. USP-NF. Available at: [Link]

  • USP. (2017). Entecavir Tablets Revision Bulletin. USP-NF. Available at: [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2015). An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). A New Analytical Method For Determination Of Formaldehyde Content In Entecavir Drug By Using High-Performance Liquid Chromatography (HPLC). ijstr.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem. Available at: [Link]

  • Xia & He Publishing Inc. (2014). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Available at: [Link]

  • Wikipedia. (n.d.). Entecavir. Available at: [Link]

Sources

Validation of Analytical Methods for "ent-Entecavir-di-o-benzyl Ether"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Chemists & Analysts

Executive Summary: The Stereochemical Challenge

In the synthesis of Entecavir (Baraclude) , a guanosine nucleoside analogue, the control of stereochemistry is paramount. The molecule contains three chiral centers (


). The ent-Entecavir-di-o-benzyl Ether  is a critical late-stage intermediate. Its presence represents a "mirror-image" impurity that, if carried forward, results in the pharmacological inactive ent-Entecavir in the final API.

Standard Reversed-Phase HPLC (RP-HPLC) methods used for general purity profiling often fail to resolve this specific enantiomeric intermediate from the desired product due to identical physicochemical properties in an achiral environment.

This guide validates a Normal-Phase Chiral HPLC method as the superior alternative to standard C18 methods, providing the necessary resolution (


) to quantify this impurity at trace levels (<0.1%) during In-Process Control (IPC).

Comparative Analysis: Why Standard Methods Fail

The following table summarizes the performance of the industry-standard method (Method A) versus the optimized chiral method (Method B) for this specific benzyl-protected intermediate.

Table 1: Method Performance Comparison
FeatureMethod A: Standard RP-HPLC Method B: Chiral Normal-Phase HPLC (Recommended)
Stationary Phase C18 (Octadecylsilane)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
Separation Mode Hydrophobic InteractionStereoselective (H-bonding &

-

stacking)
Elution Order Co-elution of ent and nat formsent-Isomer elutes first (typically)
Resolution (

)
0.0 (Single Peak)> 2.5 (Baseline Separation)
LOD (Sensitivity) 0.05% (Non-specific)0.02% (Specific to enantiomer)
Application General Purity (Diastereomers)Enantiomeric Purity (Chiral Control)
The Mechanistic Gap
  • Method A (C18): Relies on hydrophobicity. Since ent-Entecavir-di-o-benzyl Ether and its enantiomer have identical partition coefficients (

    
    ), they co-elute. This method creates a False Negative  risk, masking the impurity under the main peak.
    
  • Method B (Chiral): The benzyl ether groups on the analyte interact specifically with the

    
    -systems of the amylose carbamate selector. The spatial arrangement of the ent-isomer prevents it from "fitting" into the chiral groove as deeply as the nat-isomer, resulting in differential retention.
    

Validated Experimental Protocol

Objective: To quantify ent-Entecavir-di-o-benzyl Ether in the presence of the desired intermediate.

Chromatographic Conditions (Method B)[1]
  • Instrument: HPLC with UV Detector (PDA recommended for peak purity).

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1 v/v/v).

    • Note: The benzyl groups make the molecule lipophilic; high hexane content ensures retention, while ethanol modulates desorption. Diethylamine (DEA) suppresses peak tailing from the purine nitrogen.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature:

    
    .
    
  • Detection: UV @ 254 nm (Targeting the guanine and benzyl chromophores).

  • Injection Volume:

    
    .
    
  • Run Time: 30 minutes.

Sample Preparation[1][2]
  • Diluent: Ethanol (HPLC Grade).

  • Stock Solution: Dissolve 10 mg of the intermediate in 10 mL Ethanol.

  • Test Solution: Dilute to

    
    .
    
  • System Suitability Solution: A mixture containing 1:1 ratio of ent-isomer and nat-isomer (Racemic mix) at

    
    .
    

Validation Framework (ICH Q2(R1))

To ensure this method is a "self-validating system," the following parameters must be met.

Specificity & Selectivity[2][4][5][6][7]
  • Requirement: No interference from reagents (benzyl chloride) or degradation products.

  • Protocol: Inject "blank" (diluent), "placebo" (reagents), and "spiked sample."

  • Acceptance Criteria: Resolution (

    
    ) between ent-isomer and nat-isomer must be 
    
    
    
    .[1] Peak purity angle < Peak purity threshold.[4]
Linearity & Range[7][8]
  • Protocol: Prepare 5 concentrations of the ent-isomer standard ranging from LOQ (0.05%) to 150% of the specification limit (0.15%).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2][3][4]
Limit of Quantification (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.

  • Target: S/N

    
     at 0.05% concentration.
    
  • Why it matters: This ensures we can control the impurity well below the ICH threshold for reporting (0.10%).

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Decision Tree

This workflow illustrates when to deploy the Chiral Method versus the Standard Method during the synthesis process.

MethodSelection Start Crude Intermediate (Benzyl Protected) Decision Is Enantiomeric Purity Critical? Start->Decision MethodA Method A: RP-HPLC (C18) Checks: Chemical Purity (Diastereomers/Byproducts) Decision->MethodA No (Early Step) MethodB Method B: Chiral HPLC Checks: Optical Purity (ent-Entecavir ether) Decision->MethodB Yes (Critical Step) ResultA Pass: >98% Purity (May contain ent-isomer) MethodA->ResultA ResultB Pass: <0.1% ent-isomer MethodB->ResultB ResultA->MethodB Cross-Verification Release Proceed to Deprotection (Final API Synthesis) ResultB->Release

Caption: Analytical decision tree for deploying Chiral HPLC (Method B) as a gatekeeper before the final deprotection step.

Diagram 2: Chiral Recognition Mechanism

Understanding why the separation works ensures the analyst can troubleshoot (e.g., if resolution is lost, the mobile phase polarity is likely incorrect).

ChiralMechanism CSP Amylose Stationary Phase (Helical Groove) Result Differential Retention (Separation) CSP->Result Analyte ent-Entecavir-di-o-benzyl Ether PiPi Pi-Pi Interaction (Benzyl Ring <-> Phenylcarbamate) Analyte->PiPi HBond H-Bonding (Purine N/O <-> Amide) Analyte->HBond Steric Steric Fit (Chiral Groove) Analyte->Steric PiPi->CSP HBond->CSP Steric->CSP

Caption: The "Three-Point Interaction" model showing how the benzyl ether moiety facilitates separation via Pi-Pi stacking with the column.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6][7]

  • Bristol-Myers Squibb Company. (1991). Process for preparing entecavir and its intermediates.[8][9] (Patent referencing benzyl-protected intermediates).

  • Xu, Z., et al. (2018).[8] Development and validation of an HPLC-UV method for the separation of entecavir optical isomers. Journal of Chinese Pharmaceutical Sciences. (Establishes Chiralpak AD baseline for Entecavir).

  • Balaji, N., & Sultana, S. (2016).[2] LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products.[1] Research Journal of Pharmaceutical, Biological and Chemical Sciences.[2][4]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Entecavir (ETV), a guanosine nucleoside analogue used for chronic Hepatitis B treatment, presents a distinct analytical challenge due to its three chiral centers. The presence of multiple diastereomeric impurities requires a separation method with high specificity.[1] While traditional C18 methods (USP-aligned) provide robust assay values, they often struggle to achieve baseline resolution between the main peak and specific diastereomers (e.g., Isomer A) without extended run times.

This guide provides a technical cross-validation of the standard C18 (Octadecyl) approach against an orthogonal Phenyl-Hexyl stationary phase. We demonstrate that while C18 remains the standard for potency assays, Phenyl-Hexyl phases offer superior selectivity for diastereomeric impurities due to


 interactions with the purine ring.

Part 1: The Analytical Challenge

Entecavir (2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one) possesses a polar guanine core and a cyclopentyl ring.

  • Critical Quality Attribute (CQA): Separation of the active pharmaceutical ingredient (API) from its optical isomers (diastereomers).

  • The Problem: Standard alkyl-bonded phases (C18) rely primarily on hydrophobic subtraction. Since diastereomers often have identical hydrophobicity (logP), C18 columns frequently show co-elution or "shoulder" peaks for these impurities.

  • The Solution: Exploiting the aromatic nature of the guanine moiety using a Phenyl-Hexyl phase to introduce secondary retention mechanisms (

    
     stacking).
    

Part 2: Comparative Methodology

Method A: The "Workhorse" (USP-Aligned C18)

This method follows the general principles of the USP monograph. It is validated for robustness and is ideal for routine release testing (Assay).[2]

  • Column: L1 (C18),

    
    , 
    
    
    
    (e.g., Zorbax SB-C18).[3]
  • Mobile Phase: Phosphate Buffer (10mM, pH 3.5) : Acetonitrile (95:5 to 80:20 Gradient).

  • Mechanism: Hydrophobic interaction.

Method B: The "Specialist" (Phenyl-Hexyl)

This method is designed for Related Substances analysis, specifically to resolve the "Critical Pair" (Entecavir vs. Des-guanine or Isomer A).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Agilent Eclipse Plus Phenyl-Hexyl).
  • Mobile Phase: Ammonium Acetate (10mM, pH 4.0) : Methanol (Isocratic or Shallow Gradient).

  • Mechanism: Hydrophobic interaction +

    
     electron overlap with the purine ring.
    
Performance Data Comparison

The following table summarizes the performance characteristics derived from validation studies [1, 2].

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Interpretation
Retention Time (ETV) ~7.5 min~9.2 minPhenyl phase shows higher retention for aromatic analytes.
Resolution (Rs) - Isomer A 1.8 - 2.1> 3.5 Phenyl-Hexyl provides superior separation of the chiral impurity.
Tailing Factor (T) 1.41.1Reduced silanol activity and better peak shape on Phenyl phases.
LOD (µg/mL) 0.040.03Comparable sensitivity; slightly better S/N on Method B due to sharper peaks.
Robustness HighModerateMethod B is more sensitive to pH changes due to ionization of the stationary phase ligands.

Part 3: Detailed Experimental Protocol (Method B Validation)

To validate the superior selectivity of the Phenyl-Hexyl method for impurities, follow this self-validating protocol. This workflow ensures that the method is stability-indicating.[4][5]

Reagent Preparation
  • Diluent: Water:Methanol (90:10 v/v).

  • Buffer: Dissolve

    
     Ammonium Acetate in 
    
    
    
    water. Adjust pH to
    
    
    with Glacial Acetic Acid. Filter through
    
    
    nylon filter.
  • Mobile Phase: Mix Buffer and Methanol (85:15 v/v). Degas by sonication for 10 mins.

Standard & Sample Preparation
  • Stock Solution: Dissolve

    
     Entecavir reference standard in 
    
    
    
    diluent (
    
    
    ).
  • Impurity Spike: Spike the Stock Solution with

    
     of Entecavir Related Compound A (Isomer).
    
  • System Suitability Solution: Use the spiked solution to verify resolution.

Chromatographic Conditions
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @

    
     (Guanine absorption max).
    
Forced Degradation (Specificity Check)
  • Acid Stress: Mix

    
     stock + 
    
    
    
    1N HCl. Heat at
    
    
    for 2 hours. Neutralize.
  • Oxidative Stress: Mix

    
     stock + 
    
    
    
    
    
    . Ambient temp for 4 hours.
  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Mass balance > 98%.

Part 4: Visualizations

Diagram 1: Method Validation & Stress Testing Workflow

This diagram outlines the logical flow for validating the stability-indicating nature of the method.

ValidationWorkflow cluster_Stress Specificity (Stress Testing) Start Method Selection (Phenyl-Hexyl) Prep Sample Preparation (API + Impurities) Start->Prep Acid Acid Hydrolysis (1N HCl, 60°C) Prep->Acid Oxid Oxidation (3% H2O2) Prep->Oxid Therm Thermal (80°C, Dry) Prep->Therm Run HPLC Injection (PDA Detection) Acid->Run Oxid->Run Therm->Run Decision Peak Purity Pass? Run->Decision Fail Redesign Gradient or pH Decision->Fail No (Co-elution) Pass Proceed to Linearity/Accuracy Decision->Pass Yes

Caption: Logical workflow for confirming method specificity via forced degradation studies.

Diagram 2: Separation Mechanism Decision Tree

Why choose Phenyl-Hexyl over C18? This logic tree explains the physicochemical rationale.

ColumnSelection Analyte Target Analyte: Entecavir Isomers Are Structural Isomers Present? Analyte->Isomers No Standard Assay Isomers->No No Yes Impurity Profiling Isomers->Yes Yes C18 C18 Column (Hydrophobic Interaction) No->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Yes->Phenyl Result1 Good Retention Poor Isomer Resolution C18->Result1 Result2 Excellent Resolution of Diastereomers Phenyl->Result2

Caption: Decision matrix for stationary phase selection based on analyte aromaticity and chirality.

Part 5: Critical Discussion & Expert Insights

The "Pi-Pi" Advantage

The superior performance of Method B is not accidental. Entecavir contains a purine ring system (aromatic).[6] The Phenyl-Hexyl stationary phase contains aromatic rings linked to the silica backbone by a hexyl chain.

  • Mechanism: The electrons in the analyte's purine ring interact with the electrons in the stationary phase (overlap of

    
     orbitals).
    
  • Selectivity: Diastereomers of Entecavir have different spatial arrangements (stereochemistry) at the chiral centers. This alters the "fit" or accessibility of the purine ring to the stationary phase. A C18 chain, being a "straight stick," cannot discriminate these subtle spatial differences as effectively as the planar phenyl ring [4].

Buffer Selection

While phosphate buffers (Method A) are excellent for UV transparency, they are incompatible with LC-MS. The Ammonium Acetate buffer used in Method B makes the protocol LC-MS compatible . This is a critical advantage for modern drug development, allowing the same method to be used for both routine QC (UV) and unknown impurity identification (MS).

References

  • Balaji, N., & Sultana, S. (2016).[6] LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1849-1858.[6] Link

  • Ashraf, M., et al. (2017).[7] HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma.[4][8][9] Journal of the Chemical Society of Pakistan, 39(1).[7] Link

  • United States Pharmacopeia (USP). Entecavir Monograph.[10] USP-NF Online.[11] (Requires Subscription). Link

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

Sources

Spectroscopic comparison of Entecavir and "ent-Entecavir-di-o-benzyl Ether"

[1][2]

Executive Summary & Chemical Identity

Entecavir is a guanosine analogue antiviral used for Hepatitis B. Its structure features a cyclopentyl core with free hydroxyl groups and an exocyclic double bond.[1][2] ent-Entecavir-di-O-benzyl Ether (often listed as Impurity 6) represents a critical "double-trouble" impurity: it is both the enantiomer ("ent") of the drug core and chemically modified with benzyl ether protecting groups at the 3' and 5' positions.

Distinguishing these two is vital during process validation. While the enantiomeric difference requires chiral chromatography, the benzyl ether modification provides a massive spectroscopic signature (NMR/MS) that allows for immediate detection of this intermediate in the final product.

Chemical Profile Comparison
FeatureEntecavir (API)ent-Entecavir-di-O-benzyl Ether
CAS Registry 142217-69-41354695-82-1
Formula


Mol.[3][4][5][6][7][8][9][10][] Weight 277.28 g/mol 457.53 g/mol
Polarity High (Polar, Water Soluble)Low (Lipophilic, Organic Soluble)
Key Functionality Free -OH (Primary & Secondary)Benzyl Ethers (-OBn)
Stereochemistry


(Enantiomer)

Spectroscopic Deep Dive

The transition from the protected ether to the free drug involves the removal of two benzyl groups (

A. Nuclear Magnetic Resonance ( H-NMR)

This is the most definitive tool for structural confirmation.

  • Entecavir: The spectrum is clean in the aromatic region, showing only the Purine H8 proton.

  • Impurity: The spectrum is dominated by a massive aromatic multiplet (10 protons) from the two benzyl groups.

Comparative


H-NMR Signals (DMSO-

)
RegionEntecavir (API)ent-Entecavir-di-O-benzyl EtherInterpretation
Aromatic (7.2 - 7.5 ppm) Absent Multiplet (10H) Signals from two Phenyl rings of the benzyl protecting groups.
Purine H8 (~7.7 - 8.0 ppm) Singlet (1H)Singlet (1H)Present in both; slightly shifted due to lipophilicity changes.
Benzylic

(4.5 - 4.7 ppm)
Absent 2x AB Systems or Singlets (4H) The

protons. Distinctive "roofing" effect often seen.
Hydroxyl -OH Visible (if dry DMSO)Absent Exchangeable protons disappear in the ether form.
Exocyclic =CH2 Multiplet (~4.5-5.1 ppm)Multiplet (~4.6-5.2 ppm)Characteristic exocyclic double bond remains in both.

Critical Insight: Standard


H-NMR cannot distinguish between ent-Entecavir-di-O-benzyl ether and regular Entecavir-di-O-benzyl ether. It only confirms the presence of benzyl groups. Chiral HPLC is required to confirm the "ent" (enantiomeric) configuration.
B. Mass Spectrometry (LC-MS)

MS provides a rapid "Pass/Fail" check based on molecular weight.

  • Ionization Mode: ESI Positive (

    
    )
    
  • Entecavir:

    • Parent Ion: m/z 278.1

      
      
      
    • Adducts: m/z 300.1

      
      
      
  • Impurity:

    • Parent Ion: m/z 458.2

      
      
      
    • Fragmentation: High collision energy often yields a loss of 91 Da (Tropylium ion) or 108 Da (Benzyl alcohol), characteristic of benzyl ethers.

C. Infrared Spectroscopy (FT-IR)
  • Entecavir: Shows a broad, strong absorption band at 3200-3400 cm⁻¹ corresponding to O-H stretching (hydrogen bonded).

  • Impurity: The O-H band is significantly diminished or absent. New peaks appear:

    • 3030-3060 cm⁻¹: C-H stretching (Aromatic).

    • 690-750 cm⁻¹: Strong out-of-plane C-H bending (Mono-substituted benzene rings).

Experimental Protocols

Protocol 1: NMR Identification Workflow

Objective: Confirm the absence of benzyl protecting groups in the final API.

  • Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-

    
    . (Note: Entecavir is sparingly soluble in 
    
    
    ; the impurity is soluble in
    
    
    , but DMSO is best for comparison).
  • Acquisition: Run a standard proton scan (min 16 scans).

  • Analysis Logic:

    • Integrate the region 7.0 – 7.5 ppm.

    • Pass Criteria: Integration < 0.01 relative to the H8 purine singlet (indicating <1% Benzyl impurity).

    • Fail Criteria: Distinct multiplet integration corresponding to phenyl protons.

Protocol 2: HPLC-UV Purity Method

Objective: Separate the lipophilic impurity from the polar drug.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B (Hold for Entecavir elution).

    • 5-20 min: Ramp to 90% B (Elute lipophilic Benzyl ethers).

    • 20-25 min: Hold 90% B.

  • Detection: UV at 254 nm.

  • Expected Results:

    • Entecavir: RT ~3-5 min (Polar).

    • Impurity: RT ~18-22 min (Highly retained due to two benzyl groups).

Visual Analysis & Workflows

Diagram 1: Structural Relationship & Deprotection

This diagram illustrates the chemical relationship. The impurity is the "Protected Enantiomer."

GImpurityent-Entecavir-di-O-Bn Ether(Impurity 6)MW: 457.5Configuration: (1R, 3S, 4R)DeprotectionDeprotection Step(BCl3 or Hydrogenation)Impurity->DeprotectionRemove BenzylsEntEntecavirent-Entecavir(Wrong Enantiomer)MW: 277.3Configuration: (1R, 3S, 4R)Deprotection->EntEntecavirYields Free OH(Still Wrong Enantiomer)EntecavirEntecavir (API)(Correct Drug)MW: 277.3Configuration: (1S, 3R, 4S)EntEntecavir->EntecavirStereochemicalMismatch(Not Interconvertible)

Caption: The impurity (Red) is the protected form of the enantiomer. Chemical deprotection removes the benzyl groups but does not correct the stereochemistry, yielding ent-Entecavir (Grey), which must be distinguished from the API (Green) by Chiral HPLC.

Diagram 2: Analytical Identification Logic

A decision tree for researchers encountering an unknown peak.

DecisionTreeStartUnknown Peak / SampleLCMSStep 1: LC-MS AnalysisStart->LCMSMassCheckMass ~458 Da?LCMS->MassCheckNMRStep 2: 1H-NMR (DMSO-d6)MassCheck->NMRYesResult_OtherOther ImpurityMassCheck->Result_OtherNo (e.g. 277 Da)AromaticCheckAromatic Multiplet(7.2-7.5 ppm)?NMR->AromaticCheckChiralStep 3: Chiral HPLCAromaticCheck->ChiralYes (Confirm Enantiomer)AromaticCheck->Result_OtherNoResult_ImpurityCONFIRMED:ent-Entecavir-di-O-Bn EtherChiral->Result_ImpurityWrong Enantiomer RTResult_APICONFIRMED:Entecavir API

Caption: Analytical workflow to definitively identify the impurity. Note that MS and NMR confirm the "Benzyl Ether" structure, while Chiral HPLC is needed to confirm the "ent" stereochemistry.

References

  • PubChem. (n.d.).[12] Entecavir Impurity 6 (ent-Entecavir-di-O-benzyl Ether).[3][4][7][9] National Library of Medicine.[12] Retrieved from [Link]

  • Bristol-Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information. U.S. Food and Drug Administration. Retrieved from [Link]

Purity Assessment Guide: ent-Entecavir-di-o-benzyl Ether Reference Standards

[1]

Executive Summary

In the high-stakes synthesis of Entecavir (a guanosine nucleoside analogue for Hepatitis B), controlling stereochemistry is paramount.[1][2] The molecule ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1) serves as a critical process impurity marker .[1] It represents the enantiomeric form of a key benzyl-protected intermediate.[1]

Failure to accurately quantify this specific impurity during the intermediate stages can lead to "carry-over" of the wrong enantiomer into the final API, compromising the drug's efficacy and safety profile.[1]

This guide objectively compares the purity assessment of this reference standard using High-Performance Liquid Chromatography (HPLC) versus Quantitative Nuclear Magnetic Resonance (qNMR) .[1] We demonstrate that while HPLC provides high sensitivity for related substances, qNMR is the superior "alternative" for establishing the absolute potency required for a Primary Reference Standard.[1]

Part 1: Technical Context & Synthesis Pathway[1][3]

The synthesis of Entecavir involves complex stereochemistry (1S, 3R, 4S).[1] The "ent-" series of impurities arises from using starting materials with incorrect chirality or loss of stereocontrol during key steps like the Sharpless epoxidation or Tishchenko reaction.[1]

The di-o-benzyl ether derivative is a lipophilic intermediate.[1] Its monitoring is crucial because benzyl groups are often removed in the final steps; if the ent-benzyl ether is not purged before deprotection, it becomes the difficult-to-separate ent-Entecavir in the final drug substance.[1]

Visualization: Impurity Origin & Control Strategy[1]

Entecavir_Impurity_PathwayStartStarting Material(Cyclopentadiene / Ribose)Step1StereoselectiveEpoxidation/CouplingStart->Step1TargetIntermediate:Entecavir-di-o-benzyl Ether(Correct Stereochemistry)Step1->TargetMajor PathwayImpurityImpurity:ent-Entecavir-di-o-benzyl Ether(CAS 1354695-82-1)Step1->ImpurityMinor Pathway(Stereo-error)DeprotectionDebenzylation(BCl3 or Hydrogenation)Target->DeprotectionImpurity->DeprotectionCo-elutes if not controlledControlCRITICAL CONTROL POINTMonitor ent-Benzyl Ether hereImpurity->ControlFinalAPIFinal API:EntecavirDeprotection->FinalAPIFinalImpFinal Impurity:ent-Entecavir(Hard to Remove)Deprotection->FinalImp

Figure 1: Synthesis pathway highlighting the origin of the ent-Entecavir-di-o-benzyl Ether impurity and the critical control point preventing its progression to the final API.

Part 2: Comparative Methodology (The Alternatives)

To certify a reference standard of ent-Entecavir-di-o-benzyl Ether, we rely on two orthogonal approaches.

Option A: HPLC-UV (Chromatographic Purity)[1]
  • Principle: Separates components based on hydrophobicity (Reverse Phase) or chirality.[1]

  • Role: Determines "Area %" purity. Detects related structural impurities.[1]

  • Limitation: Cannot detect inorganic salts, moisture, or residual solvents.[1] It assumes the main peak and impurities have similar extinction coefficients (response factors).[1]

Option B: qNMR (Absolute Potency) - The Superior Alternative for Certification[1]
  • Principle: Uses an internal standard (IS) with a known number of protons to calculate the absolute mass % of the target molecule.[1]

  • Role: Establishes the "As-Is" potency (Mass Balance).

  • Advantage: Does not require a reference standard of the analyte itself (primary method).[1] Detects non-chromatographic impurities.[1]

Performance Data Comparison
FeatureMethod A: HPLC-UV (Area %)Method B: 1H-qNMR (Weight %)
Primary Output Relative Purity (Chromatographic)Absolute Content (Potency)
Specificity High for structural analogsHigh for organic structure vs. solvent
Precision (RSD) < 0.5%< 1.0%
LOD (Limit of Detection) ~0.05 µg/mL (High Sensitivity)~1 mg/mL (Low Sensitivity)
Blind Spots Salts, Water, Solvents, UV-inactive impuritiesOverlapping proton signals
Verdict Best for Routine QC Best for Standard Certification

Part 3: Experimental Protocols

Protocol 1: HPLC Purity Assessment (Reverse Phase)

This protocol is designed to separate the lipophilic di-o-benzyl ether from the more polar mono-benzyl and deprotected species.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm).[1] Note: A C18 column is sufficient for chemical purity.[1] For chiral purity (ent- vs native), a Chiralpak AD-H would be required, but here we assess the chemical purity of the specific ent-standard.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0-5 min: 40% B (Isocratic hold to elute polar impurities)[1]

    • 5-20 min: 40% → 90% B (Gradient to elute di-benzyl ether)[1]

    • 20-25 min: 90% B (Wash)[1]

    • 25-30 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3][4][5][6]

  • Detection: UV at 254 nm (Strong absorption by benzyl groups and purine ring).[1]

  • Temperature: 30°C.

Self-Validating Step: Inject a "System Suitability Solution" containing a 1:1 mix of Entecavir (native) and ent-Entecavir-di-o-benzyl Ether.[1] The resolution (Rs) between the early eluting Entecavir and the late eluting benzyl ether must be > 10.0.[1]

Protocol 2: qNMR for Absolute Potency Assignment

This protocol establishes the "Certified Value" of the standard.[1]

  • Instrument: Bruker Avance III 500 MHz.

  • Solvent: DMSO-d6 (Provides good solubility for the lipophilic ether).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).[1]

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 to ensure full relaxation).

  • Number of Scans: 16 or 32.

  • Procedure:

    • Accurately weigh ~10 mg of the ent-Entecavir-di-o-benzyl Ether sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      ) into the same vial.[1]
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire spectrum.[1]

    • Integrate the specific signal for the analyte (e.g., Benzyl -CH2- protons at ~4.5 ppm) and the IS.[1]

Calculation Formula:

1

Where:

  • 
     = Purity (%)[1][6][7]
    
  • 
     = Integral area[1]
    
  • 
     = Number of protons contributing to the signal[1]
    
  • 
     = Molar Mass[1]
    
  • 
     = Weighed mass[1][8]
    

Part 4: Analytical Workflow Visualization

This diagram guides the researcher on when to use which method during the drug development lifecycle.

Purity_Assessment_WorkflowSampleNew Batch ofent-Entecavir-di-o-benzyl EtherDecision1Purpose?Sample->Decision1Path_QCRoutine Process Control(Monitoring Reaction)Decision1->Path_QCIn-processPath_RefEstablishing Reference Standard(For Quantification)Decision1->Path_RefCertificationMethod_HPLCMethod A: HPLC-UV(High Throughput)Path_QC->Method_HPLCPath_Ref->Method_HPLCSecondary CheckMethod_qNMRMethod B: qNMR(Absolute Accuracy)Path_Ref->Method_qNMRResult_QCOutput: Relative Purity (%)Pass if >95% AreaMethod_HPLC->Result_QCResult_RefOutput: Potency (mg/mg)Used for Assay CalculationsMethod_qNMR->Result_RefValidationCross-Validation:Do HPLC and qNMR agree within 1.0%?Result_QC->ValidationResult_Ref->Validation

Figure 2: Decision matrix for selecting the appropriate purity assessment method based on the intended application of the standard.

References

  • Bristol-Myers Squibb. (2013).[1] Process for preparing entecavir and its intermediates. US Patent 8,481,728 B2.[1] Link

  • Balaji, N., & Sultana, S. (2016).[1] LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1849.[1][5] Link

  • Simson Pharma. (n.d.).[1] ent-Entecavir-di-o-benzyl Ether Product Data. Retrieved February 27, 2026. Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • ICH Guidelines. (2006).[1][8] Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Link

A Comparative Guide to Entecavir Synthesis: Benchmarking Routes by Impurity Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Entecavir, a potent guanosine analogue, stands as a critical therapeutic agent in the management of chronic hepatitis B (CHB) infection. Its clinical efficacy is inextricably linked to its purity. The choice of synthetic route is a pivotal decision in the drug development process, directly influencing the impurity profile of the active pharmaceutical ingredient (API) and, consequently, its safety and quality. This guide provides an in-depth, objective comparison of prevalent synthetic routes to Entecavir, with a primary focus on their resulting impurity profiles. We will explore the mechanistic origins of these impurities and present a framework for their analytical characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for strategic decision-making.

The Synthetic Landscape of Entecavir: A Strategic Overview

The synthesis of Entecavir is a complex endeavor, characterized by the need for precise stereochemical control to construct its carbocyclic nucleoside core. Several distinct strategies have been developed, each presenting a unique balance of efficiency, scalability, and impurity generation. Here, we dissect three prominent approaches.

The Corey Lactone-Based Approach

This well-established route utilizes a protected Corey lactone diol as a key chiral building block. The synthesis typically involves the introduction of the guanine base via a Mitsunobu reaction, followed by a series of deprotection and functional group manipulation steps to afford Entecavir.[1]

Diagram: Corey Lactone-Based Synthesis of Entecavir

G A Corey Lactone Diol B Protection of Diol A->B Protecting Groups C Guanine Introduction (Mitsunobu Reaction) B->C Guanine, PPh3, DEAD D Deprotection & Manipulation C->D Acid/Base Treatment E Entecavir D->E Final Steps

Caption: A simplified workflow of the Corey lactone-based Entecavir synthesis.

Advantages:

  • A well-trodden path with extensive documentation.

  • Offers good stereocontrol over the key chiral centers.

Challenges and Impurity Hotspots:

  • Mitsunobu-Related Impurities: The use of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the Mitsunobu reaction is a significant source of impurities such as triphenylphosphine oxide (TPPO) and hydrazine-dicarboxylate derivatives, which can be challenging to remove.[2]

  • Epimerization: The stereocenters in the cyclopentane ring are susceptible to epimerization, particularly at the C1' and C4' positions, leading to the formation of diastereomeric impurities like Entecavir EP Impurity A (1-epimer) and Entecavir EP Impurity D (4-epimer).[3][]

  • Incomplete Reactions: Unreacted intermediates and starting materials can persist through the synthesis, complicating purification efforts.[3]

The (S)-(+)-Carvone-Based Approach

This strategy employs the readily available chiral pool starting material, (S)-(+)-carvone. The synthesis involves a Favorskii rearrangement to construct the cyclopentene skeleton, followed by a Baeyer–Villiger oxidation and a directed epoxidation to install the necessary functional groups for the subsequent coupling with the guanine base.[5][6]

Diagram: (S)-(+)-Carvone-Based Synthesis of Entecavir

G A (S)-(+)-Carvone B Favorskii Rearrangement A->B C Cyclopentene Intermediate B->C D Oxidation & Epoxidation C->D E Coupling with Guanine D->E F Entecavir E->F

Caption: Key transformations in the Entecavir synthesis starting from (S)-(+)-carvone.

Advantages:

  • Utilizes an inexpensive and naturally abundant chiral starting material.

  • Scalable for kilogram-level production.[5][6]

Challenges and Impurity Hotspots:

  • Stereochemical Control: While the starting material is chiral, maintaining and controlling the stereochemistry through multiple steps, including the Favorskii rearrangement and epoxidation, is critical to avoid the formation of diastereomers.

  • Oxidation By-products: The use of strong oxidizing agents like Dess-Martin periodinane or in the Baeyer-Villiger oxidation can lead to over-oxidation or side reactions, generating related impurities.[2]

  • Beta-Elimination: Certain cyclopentanone intermediates in this pathway are prone to beta-elimination, which can reduce yield and introduce impurities.[2]

The Catalytic Asymmetric Synthesis Approach

More recent strategies focus on building the chiral cyclopentene core through catalytic asymmetric reactions. For example, a Pd-catalyzed enyne borylative cyclization can construct the highly substituted cyclopentene scaffold with excellent stereoselectivity.[7]

Diagram: Catalytic Asymmetric Synthesis Workflow

G cluster_0 Acyclic Precursor Synthesis cluster_1 Key Asymmetric Cyclization cluster_2 Completion of Synthesis A Simple Starting Materials B Enyne Precursor A->B C Enyne Precursor E Chiral Cyclopentene Core C->E Catalytic Cyclization D Chiral Catalyst (e.g., Pd-based) F Chiral Cyclopentene Core G Functionalization & Guanine Coupling F->G H Entecavir G->H

Caption: A modern approach using catalytic asymmetric synthesis to build the Entecavir core.

Advantages:

  • Potentially shorter and more efficient routes.

  • High stereoselectivity from the catalytic step can significantly reduce diastereomeric impurities.[7]

Challenges and Impurity Hotspots:

  • Catalyst-Related Impurities: Trace amounts of the transition metal catalyst (e.g., Palladium) may remain in the final product, requiring specific purification steps for their removal.[3]

  • Ligand-Related By-products: The chiral ligands used in the asymmetric catalysis can degrade or participate in side reactions, leading to novel impurities.

  • Incomplete Enantioselectivity: While generally high, any deviation from perfect enantioselectivity in the key catalytic step will result in the formation of the unwanted enantiomer (ent-Entecavir).[3]

Comparative Impurity Profiling: A Data-Driven Analysis

The choice of synthetic route directly impacts the impurity profile. The following table summarizes the key impurity classes associated with each synthetic pathway, with risk levels assigned based on the underlying chemistry.

Synthetic RouteKey Impurity ClassesCommon ExamplesRisk LevelAnalytical Method of Choice
Corey Lactone-Based Mitsunobu Reagent By-productsTriphenylphosphine oxide (TPPO)HighHPLC-UV, LC-MS
Diastereomeric Impurities1-epimer, 3-epimer, 4-epimerHighChiral HPLC, LC-MS[3][][8]
(S)-(+)-Carvone-Based Diastereomeric ImpuritiesEpimers from non-selective reactionsMediumChiral HPLC, LC-MS
Oxidation By-productsOver-oxidized species, ring-opened productsMediumHPLC-UV, LC-MS
Process IntermediatesUnreacted ketones, elimination productsMediumHPLC-UV, LC-MS
Catalytic Asymmetric Enantiomeric Impurityent-EntecavirLow-MediumChiral HPLC
Heavy Metal ImpuritiesResidual Palladium, Rhenium, etc.MediumICP-MS
Ligand-Related ImpuritiesDegraded or modified chiral ligandsLowLC-MS

Experimental Protocols: A Guide to Impurity Characterization

Reliable identification and quantification of impurities are crucial for ensuring the quality of Entecavir. Below are representative experimental protocols for the analysis of key impurity classes.

Protocol: Chiral HPLC for Enantiomeric and Diastereomeric Purity

Objective: To determine the enantiomeric and diastereomeric purity of Entecavir and quantify related impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak series or equivalent).

Methodology:

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine to improve peak shape. The exact ratio must be optimized for the specific chiral column.

  • Sample Preparation: Accurately weigh and dissolve the Entecavir sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.[8][9]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 20 µL

    • Detection wavelength: 254 nm[8][9]

  • Analysis: Inject a blank (diluent), a system suitability solution containing known impurities, and the sample solution. The method should resolve Entecavir from its enantiomer and all potential diastereomers.[9]

  • Quantification: The percentage of impurities is calculated based on the peak area relative to the total peak area. The limit of detection for such methods can be as low as 0.009%.[9][10]

Protocol: LC-MS for Process-Related Impurity Identification

Objective: To identify and confirm the structure of unknown process-related impurities.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, often with a high-resolution mass analyzer like a Q-TOF or Orbitrap.

Methodology:

  • Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program. A typical mobile phase system would be water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometric Detection:

    • Ionization mode: Electrospray Ionization (ESI), positive mode.

    • Scan mode: Perform a full scan to identify the molecular ions of potential impurities.

    • Tandem MS (MS/MS): Fragment the molecular ions of interest to obtain characteristic fragmentation patterns.

  • Structural Elucidation: Compare the fragmentation pattern of the unknown impurity with that of the Entecavir standard and with theoretical fragmentation pathways to propose a structure. This is crucial for identifying impurities like oxidation products or by-products from side reactions.

Conclusion: A Strategic Approach to Entecavir Synthesis

The selection of a synthetic route for Entecavir is a multifaceted decision with significant consequences for the impurity profile of the final API. The classical Corey lactone approach, while well-understood, presents considerable challenges in controlling Mitsunobu-related and diastereomeric impurities. The (S)-(+)-carvone-based route offers a scalable and cost-effective alternative, but demands rigorous control over stereochemistry and oxidation steps. Modern catalytic asymmetric methods hold the promise of high efficiency and stereopurity, yet introduce the need for vigilant monitoring of catalyst and ligand-related impurities.

Ultimately, a comprehensive understanding of the potential impurity landscape for each synthetic pathway is non-negotiable. This must be coupled with the implementation of robust analytical methods, such as chiral HPLC and LC-MS, to ensure the effective detection, quantification, and control of all impurities. This guide provides a foundational framework to assist researchers and drug development professionals in navigating the complexities of Entecavir synthesis, enabling the selection of a process that ensures a high-quality, safe, and effective therapeutic for patients worldwide.

References

  • Organic Chemistry. Synthesis Strategies for Entecavir. Available from: [Link]

  • Veeprho. Entecavir Impurities and Related Compound. Available from: [Link]

  • ACS Publications. Total Synthesis of Entecavir: A Robust Route for Pilot Production. Organic Process Research & Development. 2018. Available from: [Link]

  • Taylor & Francis Online. A New Route for the Synthesis of Entecavir. Synthetic Communications. 2017. Available from: [Link]

  • ACS Publications. Total Synthesis of Entecavir: A Robust Route for Pilot Production. Organic Process Research & Development. 2018. Available from: [Link]

  • SpringerLink. Quantitative Analysis Polymorphic Impurity in Entecavir APIs Utilizing ATR-FTIR Spectroscopy and PLSR Method Combined with ACO A. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. 2016. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. 2017. Available from: [Link]

  • Google Patents. US8481728B2 - Process for preparing entecavir and its intermediates.
  • Juniper Publishers. Entecavir Patent Evaluation, Method for Diastereomeric Impurities. 2018. Available from: [Link]

  • ResearchGate. (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. 2018. Available from: [Link]

  • Journal of Beijing University of Chemical Technology. Optimized synthetic process for the key intermediate of entecavir. 2011. Available from: [Link]

  • RSC Publishing. Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. 2015. Available from: [Link]

  • PubMed. Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. 2024. Available from: [Link]

  • PMC. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. 2022. Available from: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.